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  • Product: azetidin-3-yl N-methylcarbamate hydrochloride
  • CAS: 1009368-29-9

Core Science & Biosynthesis

Foundational

Azetidin-3-yl N-methylcarbamate Hydrochloride: Biological Activity & Pharmacological Profiling Guide

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Technical Whitepaper / Application Guide Executive Summary In modern structure-based drug design, the quest for novel che...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Technical Whitepaper / Application Guide

Executive Summary

In modern structure-based drug design, the quest for novel chemical space has driven a paradigm shift toward sp³-rich, conformationally restricted scaffolds. Azetidin-3-yl N-methylcarbamate hydrochloride (CAS: 1009368-29-9) represents a highly specialized, privileged building block[1]. While rarely administered as a standalone therapeutic, it serves as a potent pharmacophore in the synthesis of neuroactive agents and serine hydrolase inhibitors[2].

This technical guide dissects the biological activity profile of this compound by analyzing its two synergistic functional domains: the azetidine core (a metabolically stable, hydrophilic bioisostere)[3] and the N-methylcarbamate warhead (a reversible covalent modifier of acetylcholinesterase)[4].

Structural Pharmacology & Physicochemical Rationale

The biological utility of azetidin-3-yl N-methylcarbamate hydrochloride stems directly from its structural geometry and physicochemical properties.

The Azetidine Core: A Privileged Bioisostere

The four-membered azetidine ring is increasingly utilized as a bioisostere for larger, more lipophilic heterocycles such as piperidine, pyrrolidine, and morpholine[3][5].

  • Increased Fsp³: The high fraction of sp³-hybridized carbons (Fsp³ = 0.80) enhances the three-dimensionality of the molecule, which statistically correlates with higher clinical success rates due to reduced off-target binding and improved solubility[5].

  • Metabolic Resistance: Unlike six-membered rings, the inherent ring strain of azetidine disfavors the formation of iminium ion intermediates. This steric and electronic constraint significantly reduces susceptibility to cytochrome P450 (CYP)-mediated α-carbon oxidation, prolonging the pharmacophore's half-life[6].

The N-Methylcarbamate Warhead

Carbamates are classical inhibitors of serine hydrolases, most notably Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The N-methylcarbamate moiety acts as a "suicide substrate" or reversible covalent inhibitor, mimicking the native neurotransmitter acetylcholine[4][7].

Physicochemical Profile Summary
PropertyValue / CharacteristicPharmacological Implication
Molecular Weight 166.6 Da (Salt) / 130.1 Da (Base)Highly ligand-efficient fragment; ideal for Central Nervous System (CNS) penetration[2].
SMILES CNC(=O)OC1CNC1.ClPrimary aliphatic amine (salt form) ensures high aqueous solubility for assay formulation[8].
Hydrogen Bond Donors 2 (Azetidine NH₂⁺, Carbamate NH)Facilitates strong dipole and hydrogen-bonding interactions within target active site gorges.
Lipophilicity (LogP) Low / HydrophilicPrevents non-specific hydrophobic trapping in lipid membranes; requires active transport or specific carrier-mediated BBB crossing if not derivatized.

Core Biological Activity: Serine Hydrolase Modulation

The primary biological activity associated with the N-methylcarbamate motif is the modulation of cholinergic transmission via the inhibition of AChE[4].

Mechanism of Action: Reversible Carbamylation

When an azetidin-3-yl N-methylcarbamate derivative enters the synaptic cleft, it competes with acetylcholine for the AChE active site.

  • Binding: The protonated azetidine nitrogen interacts with the peripheral anionic site (PAS) or the cation-π binding pocket (Trp86) of the enzyme, orienting the molecule.

  • Nucleophilic Attack: The catalytic serine (Ser203 in human AChE) attacks the carbonyl carbon of the carbamate.

  • Carbamylation: The azetidine leaving group is expelled, leaving the enzyme's active site covalently modified by a methylcarbamoyl group[4].

  • Spontaneous Reactivation: Unlike the irreversible phosphorylation caused by organophosphates, the carbamylated enzyme undergoes spontaneous hydrolysis (decarbamylation) over minutes to hours, restoring normal enzyme function[7].

G A AChE Active Site (Ser203) C Reversible Michaelis Complex A->C B Azetidin-3-yl N-methylcarbamate B->C D Carbamylated AChE (Inactive) C->D Nucleophilic Attack E Spontaneous Hydrolysis D->E H2O F Reactivated AChE + Methylamine E->F F->A Cycle Repeats

Caption: Mechanism of reversible AChE inhibition via active-site serine carbamylation.

Experimental Workflows & Validation Protocols

To accurately profile the biological activity and stability of azetidin-3-yl N-methylcarbamate derivatives, researchers must employ highly controlled, self-validating in vitro assays.

Protocol 1: Modified Ellman Assay for AChE Inhibition Kinetics

The Ellman assay is the gold standard for quantifying cholinesterase activity[4]. Because carbamates are slow-binding, time-dependent inhibitors, pre-incubation is critical.

Materials:

  • Recombinant Human AChE (rhAChE)

  • Acetylthiocholine iodide (ATCh) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Chromogen

  • 0.1 M Sodium Phosphate Buffer (pH 8.0, 0.1% BSA)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of 0.5 mM DTNB and 0.5 mM ATCh in the phosphate buffer.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the azetidin-3-yl N-methylcarbamate compound in DMSO (final assay DMSO concentration < 1%).

  • Pre-Incubation (Critical Step): In a 96-well microplate, combine 10 µL of the inhibitor dilution with 40 µL of rhAChE (0.05 U/mL). Incubate at 25°C for exactly 15 minutes. Causality: This allows the slow carbamylation reaction to reach a steady state before substrate competition begins.

  • Reaction Initiation: Add 50 µL of the ATCh/DTNB mixture to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Validation: Ensure the uninhibited control yields a linear absorbance increase. Calculate the IC₅₀ using non-linear regression of the initial velocities (v₀).

Workflow Step1 1. Reagent Prep (ATCh + DTNB in Buffer) Step2 2. Inhibitor Incubation (Compound + AChE, 15 min) Step1->Step2 Step3 3. Reaction Initiation (Add Substrate Mixture) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 412 nm) Step3->Step4 Step5 5. Data Analysis (IC50 & Lineweaver-Burk) Step4->Step5

Caption: High-throughput modified Ellman assay workflow for AChE kinetic profiling.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

To validate the hypothesis that the azetidine core confers superior metabolic stability compared to piperidine analogs[5][6], a microsomal clearance assay is required.

Step-by-Step Methodology:

  • Incubation Matrix: Combine Human Liver Microsomes (0.5 mg/mL protein), 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well deep-well plate. Pre-warm to 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH (final concentration) to initiate cytochrome P450 metabolism.

  • Kinetic Sampling: At time points t = 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Output: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint). A highly stable azetidine bioisostere should exhibit a CLint of < 15 µL/min/mg protein.

Conclusion

Azetidin-3-yl N-methylcarbamate hydrochloride is a sophisticated molecular building block that bridges the gap between target potency and pharmacokinetic resilience. By coupling the reversible, covalent inhibitory power of the N-methylcarbamate group with the high-Fsp³, metabolically robust azetidine ring, medicinal chemists can design next-generation therapeutics with optimized safety profiles and extended target residence times.

References

  • PubChemLite. "Azetidin-3-yl n-methylcarbamate hydrochloride (C5H10N2O2)." Université du Luxembourg.
  • NextSDS. "azetidin-3-yl N-methylcarbamate hydrochloride — Chemical Substance Information." NextSDS Database.
  • Fluorochem. "AZETIDIN-3-YL METHYLCARBAMATE HCL (CAS 1009368-29-9)." Fluorochem Catalog.
  • Benchchem. "The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development." Benchchem Technical Guides.
  • Ramisetty, M. K., et al. "Exploration of Oxetanes and Azetidines in Structure-based Drug Design." Thieme Connect.
  • ResearchGate. "Examples of azetidine-based bioisosters." Scientific Diagram.
  • Benchchem. "Propoxur mechanism of action on acetylcholinesterase." Benchchem Technical Guides.
  • National Center for Biotechnology Information (NCBI). "Acetylcholinesterase Inhibitors: Case Study of Mixtures of Contaminants with Similar Biologic Effects." Drinking Water and Health.

Sources

Exploratory

preliminary toxicity data for azetidin-3-yl N-methylcarbamate hydrochloride

An In-Depth Technical Guide to the Preliminary Toxicological Profile of Azetidin-3-yl N-Methylcarbamate Hydrochloride Introduction Azetidin-3-yl N-methylcarbamate hydrochloride (CAS No. 1009368-29-9) is a small molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Toxicological Profile of Azetidin-3-yl N-Methylcarbamate Hydrochloride

Introduction

Azetidin-3-yl N-methylcarbamate hydrochloride (CAS No. 1009368-29-9) is a small molecule featuring an azetidine ring and an N-methylcarbamate functional group.[1] As with any novel chemical entity intended for potential therapeutic development, a thorough understanding of its toxicological profile is paramount for ensuring safety and guiding preclinical research. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a preliminary toxicological assessment based on available regulatory data and established knowledge of the N-methylcarbamate chemical class.

It is critical to note that comprehensive, peer-reviewed toxicological studies for this specific compound are not publicly available at the time of this writing.[1] Therefore, this guide synthesizes data from supplier-provided safety classifications and extrapolates mechanistic insights from structurally related carbamates to build a foundational safety profile. Our approach is grounded in the principle that understanding the mechanism of a chemical class provides a robust framework for predicting potential toxicities and designing a logical, self-validating testing strategy.

Section 1: Chemical Identity and Regulatory Hazard Overview

A clear starting point for any toxicological assessment is the compound's identity and its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This system provides a universally understood set of criteria for classifying chemical hazards.

Table 1: Chemical Identifiers for Azetidin-3-yl N-methylcarbamate hydrochloride

Identifier Value
CAS Number 1009368-29-9[2]
Chemical Name azetidin-3-yl N-methylcarbamate hydrochloride[2]
Molecular Formula C₅H₁₁ClN₂O₂

| InChI Key | ZUIWRPYQXZEDEM-UHFFFAOYSA-N |

Based on notified classifications, the preliminary GHS hazard profile for this compound is summarized below. These classifications form the basis of our current understanding and dictate the minimum safety precautions required for handling.

Table 2: GHS Hazard Classification for Azetidin-3-yl N-methylcarbamate hydrochloride

Hazard Class Hazard Code Signal Word Pictogram Source
Skin Irritation, Category 2 H315: Causes skin irritation Warning GHS07 [2]
Eye Irritation, Category 2A H319: Causes serious eye irritation Warning GHS07 [2]

| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | Warning | GHS07 | |

Section 2: Mechanistic Insights from the N-Methylcarbamate Class

The N-methylcarbamate functional group is the primary structural alert for the toxicological activity of this molecule. This class of compounds is well-characterized for its effects on the nervous system.

Primary Mechanism of Action: Reversible Acetylcholinesterase Inhibition

The dominant mechanism of toxicity for N-methylcarbamate insecticides is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[3][4][5] AChE is critical for nervous system function, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts, terminating the signal.

By inhibiting AChE, azetidin-3-yl N-methylcarbamate hydrochloride is presumed to cause an accumulation of acetylcholine at nerve junctions. This leads to excessive and prolonged stimulation of cholinergic receptors, resulting in a state known as a cholinergic crisis.[3] This overstimulation occurs at:

  • Muscarinic receptors at parasympathetic neuroeffector junctions.

  • Nicotinic receptors at skeletal muscle neuromuscular junctions and autonomic ganglia.

  • Central nervous system (CNS) synapses.[3]

The key distinction between carbamates and more hazardous organophosphates is the nature of the enzyme inhibition. Carbamates carbamylate the enzyme, and this bond is relatively unstable and prone to spontaneous hydrolysis, leading to enzyme reactivation.[3][5] This reversibility means that, typically, the duration of poisoning is shorter compared to the effectively irreversible phosphorylation caused by organophosphates.[4][5]

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibition Carbamate Inhibition ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Binds Products Choline + Acetate AChE->Products Hydrolyzes AChE_Inhibited Carbamylated AChE (Inactive) AChE->AChE_Inhibited Carbamate Azetidin-3-yl N-methylcarbamate Carbamate->AChE Binds & Inhibits AChE_Inhibited->AChE Spontaneous Reactivation Accumulated_ACh ACh Accumulation

Mechanism of Reversible AChE Inhibition by N-Methylcarbamates.

Section 3: Analysis of Preliminary Toxicity Data

Acute Toxicity

While no specific LD₅₀ or acute toxicity estimate (ATE) is available for azetidin-3-yl N-methylcarbamate hydrochloride, the primary concern based on its mechanism of action would be acute effects following oral, dermal, or inhalation exposure. A structurally related compound, azetidin-3-yl carbamate hydrochloride, is classified as Acute Toxicity Category 4, suggesting it is harmful if swallowed, inhaled, or in contact with skin.[6] Although this classification is not listed for our target compound, the potential for systemic toxicity due to AChE inhibition should be assumed until proven otherwise. Symptoms of acute overexposure would likely manifest as the cholinergic toxidrome: salivation, lacrimation, urination, diaphoresis, gastrointestinal upset, and emesis (SLUDGE), along with muscle tremors and potential respiratory depression.[3]

Local Tissue Effects: Skin and Eye Irritation

The available GHS data provides direct, albeit preliminary, evidence for local tissue effects.

  • Skin Irritation (H315): This classification indicates that direct contact with the compound is expected to cause skin irritation.[2] From a drug development perspective, this necessitates careful evaluation of dermal absorption and the potential for local site reactions if topical or transdermal delivery is ever considered. For laboratory professionals, this underscores the mandatory use of appropriate gloves (e.g., nitrile) and lab coats.

  • Serious Eye Irritation (H319): This is a more significant warning, indicating that contact with the eyes can cause serious irritation, potentially leading to reversible damage if not addressed immediately.[2] This mandates the use of safety glasses or goggles in any setting where the solid or solutions are handled.

Specific Target Organ Toxicity - Single Exposure (STOT-SE)

The classification of STOT SE 3 (H335: May cause respiratory irritation) is a key finding for handling this compound. This suggests that inhalation of the powdered form or aerosols could lead to irritation of the respiratory tract. This hazard necessitates the use of engineering controls, such as a certified chemical fume hood, to minimize inhalation exposure. This finding is also consistent with the broader effects of cholinergic agents, which can cause bronchospasm and increased bronchial secretions.[3]

Genotoxicity and Carcinogenicity Potential

No direct mutagenicity or carcinogenicity data exists for this compound. However, studies on the N-methylcarbamate class provide critical field-proven insights.

  • Parent Compound: N-methylcarbamate insecticides themselves are generally considered non-mutagenic in standard assays like the Ames test.[7]

  • N-Nitroso Derivatives: A significant concern arises from the potential for N-nitrosation. When N-methylcarbamates react with nitrosating agents (e.g., nitrites under acidic conditions, such as in the stomach), they can form N-nitroso derivatives. These N-nitroso compounds have been shown to be potent mutagens.[7]

This is a crucial consideration in drug development. The potential for formation of a mutagenic impurity during synthesis, formulation, or even in vivo must be evaluated.

Nitrosation Carbamate Azetidin-3-yl N-Methylcarbamate NitrosoCompound N-Nitroso-N-Methylcarbamate Derivative Carbamate->NitrosoCompound + NitrosatingAgent Nitrosating Agent (e.g., HNO₂) Genotoxicity Potent Genotoxic & Mutagenic Activity NitrosoCompound->Genotoxicity Leads to Toxicity_Workflow start Novel Compound: Azetidin-3-yl N-methylcarbamate HCl insilico Tier 1: In Silico Profiling (QSAR for Mutagenicity, etc.) start->insilico invitro_cyto Tier 2: In Vitro Cytotoxicity (e.g., HepG2, SH-SY5Y) insilico->invitro_cyto invitro_ache Tier 2: In Vitro AChE Assay (Confirm Mechanism) insilico->invitro_ache invitro_geno Tier 3: In Vitro Genotoxicity (Ames Test - OECD 471) invitro_cyto->invitro_geno invitro_ache->invitro_geno invivo_acute Tier 4: In Vivo Acute Toxicity (Rodent - OECD 423/425) invitro_geno->invivo_acute If Negative decision Go / No-Go Decision for Further Development invivo_acute->decision

Recommended Workflow for Preliminary Toxicity Assessment.

Section 5: Summary and Recommendations

The preliminary toxicological profile of azetidin-3-yl N-methylcarbamate hydrochloride is defined by its GHS classifications and its membership in the N-methylcarbamate class.

Key Findings:

  • Presumed Mechanism: Reversible inhibition of acetylcholinesterase, with the potential to cause a cholinergic crisis upon overexposure. [3][5]* Known Hazards: The compound is classified as a skin irritant, a serious eye irritant, and a respiratory irritant. [2]* Potential Hazards: The potential for acute systemic toxicity via AChE inhibition and the formation of mutagenic N-nitroso derivatives are significant unconfirmed risks that must be investigated. [7] Recommendations for Safe Handling:

  • Engineering Controls: All work with the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, nitrile gloves, and chemical safety goggles.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms develop.

This guide provides a foundational understanding of the potential toxicological profile of azetidin-3-yl N-methylcarbamate hydrochloride. It is imperative that the proposed experimental investigations are carried out to generate empirical data, which is essential for any informed decision-making in a drug development context.

References

  • azetidin-3-yl carbamate hydrochloride — Chemical Substance Inform
  • azetidin-3-yl N-methylcarbamate hydrochloride — Chemical Substance Inform
  • methyl N-(azetidin-3-yl)
  • Safety data sheet for ACTICIDE LT 2. Thor Specialities (UK) LTD.
  • Azetidin-3-ol hydrochloride Safety D
  • methyl carbamate Safety D
  • Aldicarb Product Inform
  • OXADATE Material Safety Data Sheet. ARYSTA LifeScience South Africa (Pty) Ltd.
  • tert-Butyl azetidin-3-yl(methyl)
  • Wang TC, Chiou CM, Chang YL. Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives. Mutagenesis. 1998 Jul;13(4):405-8.
  • SAFETY D
  • azetidin-3-yl N-methylcarbamate hydrochloride | 1009368-29-9. Sigma-Aldrich.
  • Azetidin-3-yl n-methylcarbamate hydrochloride (C5H10N2O2). PubChemLite.
  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. US Environmental Protection Agency (EPA).
  • Silberman J, Taylor A. Carbamate Toxicity. In: StatPearls [Internet]. Treasure Island (FL)
  • From Pest Control to Poison Control: A Novel Case Report of Delayed Carbamate Poisoning. HCA Healthcare Scholarly Commons.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Azetidin-3-yl N-methylcarbamate Hydrochloride as a Versatile Building Block in Modern Drug Discovery

Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique structural and physicochemical properties, such as conformatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique structural and physicochemical properties, such as conformational rigidity and a high fraction of sp3 character, offer significant advantages in drug design.[1][4] This guide provides an in-depth exploration of azetidin-3-yl N-methylcarbamate hydrochloride , a key building block that enables the strategic incorporation of the azetidine motif. We will detail its properties, rationale for use, and provide robust, field-tested protocols for its application in synthetic workflows, empowering researchers to leverage this scaffold for the development of next-generation therapeutics.

The Strategic Value of the Azetidine Scaffold

The incorporation of an azetidine motif into a drug candidate is a deliberate strategy to modulate its pharmacological profile. Unlike more flexible rings like pyrrolidine or strained rings like aziridine, the azetidine scaffold occupies a "sweet spot" of conformational restraint and chemical stability.[3][4] This unique characteristic provides several benefits:

  • Enhanced Potency and Selectivity: The rigid framework of the azetidine ring reduces the entropic penalty of binding to a biological target by locking key pharmacophoric elements in a predefined spatial orientation.[4]

  • Improved Physicochemical Properties: As a "bioisostere" for other common groups, the azetidine moiety can improve critical drug-like properties. Its introduction can enhance aqueous solubility, tune lipophilicity, and increase metabolic stability by blocking sites of oxidative metabolism.[1]

  • Vectorial Exit Points: The 3-dimensional nature of the azetidine ring provides distinct vectors for substituent placement, allowing for fine-tuned exploration of a target's binding pocket in a way that flat aromatic rings cannot achieve.[4]

  • Proven Clinical Success: The value of the azetidine scaffold is validated by its presence in several FDA-approved drugs, including the JAK inhibitor Baricitinib , the MEK1/2 inhibitor Cobimetinib , and the antihypertensive agent Azelnidipine .[1][3]

Profile: Azetidin-3-yl N-methylcarbamate Hydrochloride

This building block provides a stable, easy-to-handle source of a 3-amino-azetidine derivative. The hydrochloride salt form enhances stability and shelf-life, while the N-methylcarbamate group at the 3-position serves as a stable, protected amine that can act as a hydrogen bond donor or engage in other non-covalent interactions. The primary reactive handle for synthetic elaboration is the secondary amine of the azetidine ring itself.

Chemical and Physical Properties
PropertyValue
Chemical Name azetidin-3-yl N-methylcarbamate hydrochloride[5]
Synonym(s) azetidin-3-yl methylcarbamate hydrochloride[6]
CAS Number 1009368-29-9[5][6]
Molecular Formula C₅H₁₁ClN₂O₂
Molecular Weight 166.61 g/mol [6]
Physical Form Powder / Solid[6][7]
Storage Store at -10°C to 4°C, sealed, away from moisture.[6][7]
InChI Key ZUIWRPYQXZEDEM-UHFFFAOYSA-N[6]
Structural Features and Reactivity

The diagram below illustrates the key functional groups of the title compound and their roles in synthesis. The primary site of reactivity for building block incorporation is the nucleophilic nitrogen of the azetidine ring.

Caption: Key reactive and functional sites of the building block.

Experimental Protocols: Core Synthetic Transformations

The following protocols provide detailed, step-by-step methodologies for common synthetic transformations using azetidin-3-yl N-methylcarbamate hydrochloride.

General Handling and Preparation

The building block is a hydrochloride salt. Before use in reactions requiring a free amine, it must be neutralized in situ with a suitable base. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used, typically at 1.1 to 2.2 equivalents.

Protocol 1: N-Alkylation with Electrophilic Halides

This protocol describes the reaction of the azetidine nitrogen with an alkyl or benzyl halide. It is a fundamental method for attaching the azetidine scaffold to another molecule.

Causality: A non-nucleophilic organic base (DIPEA) is used to liberate the free secondary amine from its hydrochloride salt and to scavenge the hydrogen bromide (HBr) generated during the reaction. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

G start_node Start: Reagents in Flask p1 Dissolve Azetidine HCl & Electrophile (R-X) in ACN. Add DIPEA (2.2 eq). start_node->p1 1. Dissolve & Neutralize process_node process_node decision_node decision_node end_node Purified Product p2 Stir at 50-60°C. Monitor by TLC/LCMS. p1->p2 2. Reaction d1 Reaction Complete? p2->d1 d1->p2 No (Continue heating) p3 3. Work-up: Concentrate solvent. Partition (EtOAc/H₂O). Dry organic layer. d1->p3 Yes p4 Silica Gel Column Chromatography p3->p4 4. Purify p4->end_node

Caption: General workflow for N-alkylation of the azetidine ring.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add azetidin-3-yl N-methylcarbamate hydrochloride (1.0 eq), the desired electrophile (e.g., benzyl bromide, 1.05 eq), and anhydrous acetonitrile (ACN) to make a ~0.1 M solution.

  • Base Addition: Add diisopropylethylamine (DIPEA, 2.2 eq) to the stirring suspension. The mixture should become a clear solution as the free base is formed.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Remove the solvent in vacuo.

  • Extraction: Redissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol 2: Reductive Amination with Aldehydes/Ketones

This method forms a C-N bond by reacting the azetidine with a carbonyl compound to form an iminium intermediate, which is then reduced.

Causality: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the starting aldehyde/ketone compared to the in situ-formed iminium ion, minimizing side reactions like alcohol formation. Dichloromethane (DCM) is a common solvent as it is unreactive and effectively solubilizes the reagents.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve azetidin-3-yl N-methylcarbamate hydrochloride (1.0 eq) and a carbonyl compound (e.g., 4-methoxybenzaldehyde, 1.1 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

  • Reaction: Stir the reaction at room temperature for 6-18 hours until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography to obtain the desired product.

Protocol 3: Amide Coupling with Carboxylic Acids

This protocol creates a robust amide linkage, a cornerstone of medicinal chemistry, by coupling the azetidine nitrogen with a carboxylic acid.

Causality: The reaction requires a coupling agent to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the azetidine nitrogen. HATU is a highly efficient modern coupling reagent that leads to fast reactions and high yields, often with minimal racemization for chiral acids.

Step-by-Step Methodology:

  • Reagent Preparation: To a flask, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous dimethylformamide (DMF). Stir for 10 minutes to allow for pre-activation.

  • Azetidine Addition: Add a solution of azetidin-3-yl N-methylcarbamate hydrochloride (1.1 eq) in DMF.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Reaction: Stir at room temperature for 2-6 hours. Monitor by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated aqueous lithium chloride (LiCl) solution (to remove residual DMF), followed by saturated NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography or preparative HPLC to yield the final amide.

Application in Lead Optimization: A Case Study

The azetidine scaffold is frequently used to replace larger, more flexible, or more lipophilic rings like piperidine or pyrrolidine in a lead optimization campaign. This strategy, known as "scaffold hopping," can dramatically improve a compound's profile.

G cluster_0 Initial Lead Compound cluster_1 Optimized Compound Lead Pharmacophore-Piperidine Prop1 High Lipophilicity (LogP) Poor Solubility Potential hERG Liability Lead->Prop1 Optimized Pharmacophore-Azetidine Lead->Optimized Scaffold Hop using Azetidin-3-yl Building Block Prop2 Reduced LogP Improved Solubility Increased Metabolic Stability Novel IP Space Optimized->Prop2

Caption: Improving a lead compound's properties via scaffold hopping.

By replacing a piperidine ring with the azetidin-3-yl N-methylcarbamate moiety, a medicinal chemist can achieve several goals simultaneously:

  • Reduce Lipophilicity (LogP): Removing two carbon atoms significantly lowers the LogP, which can improve solubility and reduce off-target toxicity.

  • Increase sp³ Character: This enhances the three-dimensionality of the molecule, potentially improving binding affinity and moving into a more favorable chemical space for drug candidates.

  • Enhance Metabolic Stability: The azetidine ring is often more stable to metabolic enzymes than larger aliphatic rings.[1]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Vertex AI Search.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Royal Society of Chemistry.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
  • azetidin-3-yl N-methylcarbamate hydrochloride | 1009368-29-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • tert-Butyl azetidin-3-yl(methyl)carbamate (hydrochloride)-1 | 943060-59-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • azetidin-3-yl N-methylcarbamate hydrochloride — Chemical Substance Inform

Sources

Application

Application Notes and Protocols for In Vitro Assays: Dissolving Azetidin-3-yl N-methylcarbamate Hydrochloride

Introduction Azetidin-3-yl N-methylcarbamate hydrochloride is a small molecule of interest in pharmacological research and drug development, belonging to the azetidine class of compounds.[1] The azetidine scaffold is a v...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidin-3-yl N-methylcarbamate hydrochloride is a small molecule of interest in pharmacological research and drug development, belonging to the azetidine class of compounds.[1] The azetidine scaffold is a valuable component in medicinal chemistry due to its rigid structure and desirable physicochemical properties.[1] Proper dissolution and handling of this hydrochloride salt are critical for obtaining accurate and reproducible results in in vitro assays. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of azetidin-3-yl N-methylcarbamate hydrochloride, ensuring the integrity of the compound and the validity of experimental outcomes. As a hydrochloride salt, its solubility is expected to be pH-dependent, a key consideration that will be addressed in the following protocols.[2][3][4]

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation for developing a robust dissolution protocol. While specific experimental data for azetidin-3-yl N-methylcarbamate hydrochloride is not extensively published, we can compile its known characteristics and infer others based on its chemical structure.

Table 1: Physicochemical Properties of Azetidin-3-yl N-methylcarbamate Hydrochloride

PropertyValueSource
CAS Number 1009368-29-9[5]
Molecular Formula C₅H₁₁ClN₂O₂
Molecular Weight 166.61 g/mol
Appearance Solid powder (typical)
Storage Temperature -10°C is suggested by a supplier.

Note: Experimental determination of aqueous solubility and pKa is highly recommended for precise assay preparation.

Solvent Selection for In Vitro Assays

The choice of solvent is paramount and can significantly impact the outcome of in vitro experiments. The ideal solvent should completely dissolve the compound without affecting its chemical integrity or interfering with the biological assay.[6][7] For hydrochloride salts, aqueous buffers and polar organic solvents are typically the first choice.

Recommended Solvents for Initial Solubility Testing:

  • Deionized Water or Aqueous Buffers (e.g., PBS, Tris-HCl): As a hydrochloride salt, azetidin-3-yl N-methylcarbamate is expected to have some degree of aqueous solubility. The pH of the buffer can be critical; a slightly acidic pH may be required to maintain the protonated, more soluble form of the amine.

  • Dimethyl Sulfoxide (DMSO): A common solvent for dissolving a wide range of organic molecules for in vitro assays due to its high dissolving power.[8][9]

  • Ethanol: A polar protic solvent that can be a good choice, particularly for less polar compounds.

It is crucial to limit the final concentration of organic solvents in cell-based assays, as they can exhibit toxicity. Typically, DMSO concentrations are kept below 0.5% (v/v) in the final assay medium.

Experimental Workflow for Solubility Determination

Before preparing a high-concentration stock solution, it is prudent to perform a small-scale solubility test. This will conserve your valuable compound and help identify the optimal solvent system.

G cluster_0 Phase 1: Small-Scale Solubility Testing A Weigh a small, precise amount of compound (e.g., 1-5 mg) B Add a small, measured volume of solvent (e.g., 100 µL) A->B C Vortex and/or sonicate to aid dissolution B->C D Visually inspect for complete dissolution C->D E If not dissolved, add another aliquot of solvent and repeat C & D D->E Incomplete dissolution F Calculate approximate solubility D->F Complete dissolution E->C

Caption: Workflow for determining the approximate solubility of the compound.

Protocol 1: Small-Scale Solubility Testing

Objective: To determine the most suitable solvent and approximate solubility of azetidin-3-yl N-methylcarbamate hydrochloride.

Materials:

  • Azetidin-3-yl N-methylcarbamate hydrochloride

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator bath

  • Solvents: Deionized water, Phosphate-Buffered Saline (PBS, pH 7.4), DMSO, Ethanol

Procedure:

  • Accurately weigh 1-2 mg of azetidin-3-yl N-methylcarbamate hydrochloride into a tared microcentrifuge tube. For accuracy, use an analytical balance.[10]

  • Add a small, precise volume of the first solvent to be tested (e.g., 100 µL) to achieve a high target concentration (e.g., 10-20 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution against a dark background for any undissolved particulates.

  • If the compound is fully dissolved, the solubility is at least the current concentration. You can proceed to prepare a stock solution at this or a lower concentration.

  • If the compound is not fully dissolved, add another known volume of solvent (e.g., 100 µL) and repeat steps 3-5.

  • Continue adding solvent in a stepwise manner until complete dissolution is achieved.

  • Calculate the approximate solubility in mg/mL.

  • Repeat this process for each of the recommended solvents to identify the best option.

Protocol 2: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution for serial dilution in in vitro assays.

Rationale: Preparing a concentrated stock solution is a common practice that saves time, conserves materials, and improves the accuracy of preparing working solutions.[11][12] Stock solutions are also generally more stable than their diluted counterparts.[11]

G cluster_1 Phase 2: Stock Solution Preparation G Calculate the required mass for the desired concentration and volume H Weigh the compound accurately G->H I Add the chosen solvent to just below the final volume H->I J Facilitate dissolution (vortex, sonicate, gentle warming if necessary) I->J K Bring the solution to the final volume J->K L Sterile filter the solution (0.22 µm filter) K->L M Aliquot into sterile cryovials L->M N Store appropriately (e.g., -20°C or -80°C) M->N

Caption: Step-by-step process for preparing a sterile stock solution.

Materials:

  • Azetidin-3-yl N-methylcarbamate hydrochloride

  • Volumetric flask (Class A for high accuracy)[10]

  • Analytical balance

  • Chosen solvent (determined from Protocol 1)

  • Vortex mixer and/or sonicator

  • Sterile syringe filters (0.22 µm)

  • Sterile, amber, or foil-wrapped microcentrifuge tubes or cryovials

Procedure:

  • Calculation: Determine the mass of the compound needed to prepare your desired volume and concentration of stock solution.

    • Example: For a 10 mM stock solution in a final volume of 5 mL:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.005 L x 166.61 g/mol = 0.00833 g = 8.33 mg

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it to the volumetric flask.

  • Dissolution: Add the chosen solvent to the flask, approximately to 70-80% of the final volume. Cap and vortex or sonicate until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be employed, but the stability of the compound at elevated temperatures should be considered.

  • Final Volume Adjustment: Once dissolved, carefully add the solvent to the calibration mark of the volumetric flask.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container. This is particularly important for solutions that will be used in cell culture.[13]

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[11]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. The recommended storage temperature from a supplier is -10°C, but colder temperatures are generally better for long-term stability.

Stability and Storage

Recommendations for Ensuring Stability:

  • Storage: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.

  • Light Protection: Use amber or foil-wrapped vials to protect the compound from light-induced degradation.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • pH: For aqueous solutions, ensure the pH is maintained to prevent precipitation of the free base. Hydrochloride salts of weak bases can be unstable in neutral or basic solutions, potentially leading to the precipitation of the less soluble free base form.[2]

  • Purity Check: For long-term studies, it is advisable to periodically check the purity of the stock solution using methods like HPLC.

Conclusion

The successful use of azetidin-3-yl N-methylcarbamate hydrochloride in in vitro assays begins with proper dissolution and handling. By systematically determining the optimal solvent and preparing well-characterized stock solutions, researchers can ensure the accuracy and reliability of their experimental data. The protocols outlined in this document provide a robust framework for achieving this, emphasizing scientific rigor and best practices in the laboratory.

References

  • Chemical Substance Information for azetidin-3-yl N-methylcarbamate hydrochloride. (n.d.).
  • azetidin-3-yl N-methylcarbamate hydrochloride | 1009368-29-9. (n.d.). Sigma-Aldrich.
  • methyl N-(azetidin-3-yl)carbamate hydrochloride — Chemical Substance Information. (n.d.).
  • tert-Butyl azetidin-3-yl(methyl)carbamate (hydrochloride)-1 | 943060-59-1. (n.d.). Sigma-Aldrich.
  • Stock Solutions. (n.d.). Cold Spring Harbor Laboratory Press.
  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
  • Acceptable solvents for in vitro drug solutions or in vivo... (n.d.). ResearchGate.
  • Stability Summary and Conclusions. (n.d.). accessdata.fda.gov.
  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (n.d.). PMC.
  • Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. (n.d.). ResearchGate.
  • azetidin-3-yl carbamate hydrochloride — Chemical Substance Information. (n.d.). NextSDS.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC.
  • Is there a simple procedure to make HCl salt of amine compound without using HCl gas? (2015, May 21). ResearchGate.
  • Making stock solutions - how and why. (2021, November 1). YouTube.
  • Solutions and dilutions: working with stock solutions. (2005, May 20). Rice University.
  • How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents. (n.d.). Benchchem.
  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. (2021, May 5). ACS Publications.
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28).
  • Azetidin-3-ylmethyl-carbamic acid tert-butyl ester hydrochloride 97% | CAS: 943060-59-1. (n.d.). AChemBlock.
  • Forming oxalte salts of amines. (2021, August 27). Sciencemadness.
  • What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3). ResearchGate.
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. (n.d.). PMC.
  • Azetidines of pharmacological interest. (2021, June 29). PubMed.
  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids- influence on in-vitro dissolution behavior and food effect. (2025, January 15). CrystEngComm (RSC Publishing).
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. (n.d.). The Vespiary.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • safety data sheet. (n.d.). Enamine.
  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. (2025, January 14). CrystEngComm (RSC Publishing).
  • Azetidin-3-yl carbamate hydrochloride (C4H8N2O2). (n.d.). PubChem.

Sources

Method

Application Note: Optimal Reaction Conditions for Azetidin-3-yl N-Methylcarbamate Hydrochloride

Strategic Rationale & Chemical Context Azetidine derivatives are highly prized in contemporary medicinal chemistry. Their rigid, strained four-membered ring structure improves the metabolic stability, aqueous solubility,...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

Azetidine derivatives are highly prized in contemporary medicinal chemistry. Their rigid, strained four-membered ring structure improves the metabolic stability, aqueous solubility, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs) by altering the three-dimensional vector of substituents. Specifically, azetidin-3-yl N-methylcarbamate hydrochloride (CAS: 1009368-29-9)[1] serves as a highly versatile building block for synthesizing kinase inhibitors and neurologically active peptidomimetics[2].

Historically, N-methylcarbamates were synthesized via direct reaction with methyl isocyanate (MIC). However, due to the extreme toxicity and volatility of MIC, modern process chemistry demands safer, scalable alternatives. This application note details an optimized, isocyanate-free, three-step methodology:

  • Activation: Conversion of 1-Boc-azetidin-3-ol to an activated carbonate using 4-nitrophenyl chloroformate[3].

  • Amination: Displacement of the 4-nitrophenol leaving group with methylamine[4].

  • Deprotection: Cleavage of the Boc group using 4M HCl in 1,4-dioxane to yield the pure hydrochloride salt[5].

Mechanistic Pathway

Pathway A 1-Boc-azetidin-3-ol (Starting Material) B Step 1: Activation 4-Nitrophenyl chloroformate Pyridine, DCM, 0 °C to RT A->B C 1-Boc-azetidin-3-yl (4-nitrophenyl) carbonate B->C D Step 2: Amination Methylamine (2M in THF) RT, 2-4 h C->D E 1-Boc-azetidin-3-yl N-methylcarbamate D->E F Step 3: Deprotection 4M HCl in Dioxane RT, 1-2 h E->F G Azetidin-3-yl N-methylcarbamate hydrochloride (Final API Block) F->G

Three-step synthetic workflow for azetidin-3-yl N-methylcarbamate hydrochloride.

Experimental Protocols & Causality

Step 1: Synthesis of 1-Boc-azetidin-3-yl (4-nitrophenyl) carbonate

Procedure:

  • Dissolve 1-Boc-azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.5 eq) dropwise, followed by the portion-wise addition of 4-nitrophenyl chloroformate (1.1 eq)[3].

  • Allow the reaction to warm to room temperature (RT) and stir for 2–3 hours.

  • Self-Validating System: Monitor via TLC (Hexanes/EtOAc). The starting material is UV-inactive, while the newly formed carbonate intermediate is highly UV-active at 254 nm.

  • Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Causality (Expertise): Pyridine is strategically selected over triethylamine (TEA) as the base[3]. While TEA is a stronger base, pyridine acts as a superior nucleophilic catalyst. It reacts with 4-nitrophenyl chloroformate to form a highly reactive acylpyridinium intermediate. This accelerates the reaction with the sterically hindered secondary alcohol of the azetidine ring while minimizing base-catalyzed ring-opening side reactions.

Step 2: Amination to 1-Boc-azetidin-3-yl N-methylcarbamate

Procedure:

  • Dissolve the crude 1-Boc-azetidin-3-yl (4-nitrophenyl) carbonate (1.0 eq) in anhydrous DCM (0.2 M).

  • Add methylamine solution (2.0 M in THF, 2.5 eq) dropwise at RT[4].

  • Stir at RT for 2–4 hours.

  • Self-Validating System: The reaction mixture will turn a distinct, vibrant yellow. This color change is a reliable internal indicator that the 4-nitrophenolate anion is being successfully displaced and released into the solution.

  • Wash the organic layer extensively with 1M NaOH (to remove the yellow 4-nitrophenol byproduct) until the aqueous layer is colorless, followed by a brine wash. Dry and concentrate to yield the Boc-protected carbamate.

Causality (Expertise): The 4-nitrophenoxide moiety is an exceptional leaving group due to the electron-withdrawing nitro group, which stabilizes the negative charge. This thermodynamic stability allows the aminolysis to proceed rapidly at ambient temperature without the need for harsh heating or high-pressure reactors[6].

Step 3: Boc Deprotection and Salt Formation

Procedure:

  • Dissolve 1-Boc-azetidin-3-yl N-methylcarbamate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (5.0–10.0 eq) at RT[5].

  • Stir the mixture for 1–2 hours.

  • Self-Validating System: As the Boc group is cleaved (releasing isobutylene and CO₂ gas), the highly polar azetidin-3-yl N-methylcarbamate hydrochloride salt will begin to precipitate as a white solid from the clear dioxane solution[7].

  • Add anhydrous diethyl ether to maximize precipitation. Filter the solid, wash with cold ether, and dry under high vacuum.

Causality (Expertise): 4M HCl in 1,4-dioxane is specifically chosen over Trifluoroacetic Acid (TFA)[5]. Using HCl avoids the formation of a TFA salt, which would require a subsequent, tedious ion-exchange step to obtain the pharmaceutically desirable hydrochloride salt. Furthermore, 1,4-dioxane acts as a polar, aprotic solvent that stabilizes the transition state during the cleavage of the tert-butyl cation[8]. The insolubility of the final hydrochloride salt in dioxane drives the reaction forward via Le Chatelier's principle and allows isolation by simple filtration, bypassing complex chromatography[7].

Optimal Reaction Conditions & Quantitative Data

Reaction StepPrimary ReagentEquivalentsSolventTemperatureTimeExpected Yield
1. Activation 4-Nitrophenyl chloroformate1.1 - 1.2 eqDCM0 °C → RT2 - 3 h85 - 90%
2. Amination Methylamine (2M in THF)2.0 - 3.0 eqDCM/THFRT2 - 4 h80 - 88%
3. Deprotection 4M HCl in 1,4-Dioxane5.0 - 10.0 eq1,4-DioxaneRT1 - 2 h>95%

Analytical Quality Control

To ensure the trustworthiness of the final API building block, the following QC checks are mandatory:

  • ¹H NMR (D₂O or DMSO-d₆): Complete disappearance of the intense singlet at ~1.40 ppm (corresponding to the 9 protons of the tert-butyl Boc group) confirms full deprotection. The methylcarbamate protons will appear as a doublet around 2.6 ppm.

  • LC-MS: The monoisotopic mass of the free base (C₅H₁₀N₂O₂) is 130.07 Da. Expect to observe the [M+H]⁺ adduct at m/z 131.08[2].

References

  • [2] Title: Azetidin-3-yl n-methylcarbamate hydrochloride (C5H10N2O2) | Source: PubChemLite (Université du Luxembourg) | URL:[Link]

  • [8] Title: How can we do the deprotection of boc-amino acids using hcl? | Source: ResearchGate | URL:[Link]

  • [7] Title: Boc Deprotection - HCl | Source: Common Organic Chemistry | URL:[Link]

  • [3] Title: US9511073B2 - Aromatic amides and uses thereof | Source: Google Patents | URL:

  • [4] Title: WO2012142671A1 - Aromatic amides and uses thereof | Source: Google Patents | URL:

Sources

Application

Application Notes and Protocols for Formulating Azetidin-3-yl N-methylcarbamate Hydrochloride in Cell Culture Media

Introduction Azetidin-3-yl N-methylcarbamate hydrochloride is a small molecule of significant interest to researchers in neurobiology, pharmacology, and drug development. Its structural motif, the N-methylcarbamate group...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidin-3-yl N-methylcarbamate hydrochloride is a small molecule of significant interest to researchers in neurobiology, pharmacology, and drug development. Its structural motif, the N-methylcarbamate group, strongly suggests its function as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] By inhibiting AChE, this compound is expected to increase the concentration and duration of action of ACh in the synaptic cleft and in non-neuronal cholinergic systems. This enhancement of cholinergic signaling can have profound effects on a variety of cellular processes, making it a valuable tool for in vitro studies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and use of azetidin-3-yl N-methylcarbamate hydrochloride in cell culture media. This document will cover its mechanism of action, provide detailed protocols for its preparation and application, and outline methods to assess its biological activity and potential cytotoxicity.

Mechanism of Action: Reversible Acetylcholinesterase Inhibition

The N-methylcarbamate moiety of azetidin-3-yl N-methylcarbamate hydrochloride is the key to its biological activity. Carbamates are known to be "pseudo-irreversible" or slowly reversible inhibitors of acetylcholinesterase.[1] The carbamate group acts as a substrate for AChE, similar to acetylcholine. The enzyme's active site serine hydroxyl group attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamylated enzyme intermediate. This intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine.[1] This prolonged inactivation of the enzyme leads to an accumulation of acetylcholine at cholinergic synapses and other sites of ACh release.

AChE Inhibition Mechanism Figure 1: Mechanism of Acetylcholinesterase Inhibition by a Carbamate AChE Active AChE (Serine-OH) Complex Enzyme-Inhibitor Complex AChE->Complex Binding Carbamate Azetidin-3-yl N-methylcarbamate Carbamate->Complex Carbamylated_AChE Carbamylated AChE (Inactive) Complex->Carbamylated_AChE Carbamylation Regenerated_AChE Active AChE (Regenerated) Carbamylated_AChE->Regenerated_AChE Slow Hydrolysis

Caption: Mechanism of Acetylcholinesterase Inhibition by a Carbamate.

Physicochemical Properties and Stock Solution Preparation

Azetidin-3-yl N-methylcarbamate is supplied as a hydrochloride salt, which generally enhances its solubility in aqueous solutions.[3][4]

PropertyValue/InformationSource
Molecular Formula C₅H₁₁ClN₂O₂
Molecular Weight 166.61 g/mol
Appearance White to off-white solidGeneral
Solubility Soluble in water and DMSO[5]
Storage Store at -20°C as a solidGeneral
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules for cell culture experiments.[6][7]

Materials:

  • Azetidin-3-yl N-methylcarbamate hydrochloride powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the mass of the compound needed to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 0.001 L * 166.61 g/mol = 0.0016661 g = 1.67 mg

  • Carefully weigh 1.67 mg of azetidin-3-yl N-methylcarbamate hydrochloride and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.[8]

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary.[7]

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the desired cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally below 0.1%.[8][9]

Materials:

  • 10 mM stock solution of azetidin-3-yl N-methylcarbamate hydrochloride in DMSO

  • Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Thaw an aliquot of the 10 mM stock solution.

  • Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

  • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as the highest concentration of the compound used.[9]

Application in Different Cell Types

The effects of enhanced cholinergic signaling can vary depending on the cell type and the specific cholinergic receptors they express.[10][11]

Neuronal Cells (e.g., SH-SY5Y)

Human neuroblastoma SH-SY5Y cells are a common model for studying neuronal function and neurodegenerative diseases. These cells express both muscarinic and nicotinic acetylcholine receptors.[12][13][14]

Expected Effects:

  • Modulation of neuronal differentiation and neurite outgrowth.

  • Changes in cell proliferation and viability.

  • Alterations in neurotransmitter release.

  • Neuroprotective or neurotoxic effects depending on the concentration and duration of exposure.

Recommended Concentration Range: 0.1 µM to 100 µM[12][13] Recommended Incubation Time: 24 to 72 hours for chronic exposure studies.[13]

Muscle Cells (e.g., C2C12)

Mouse myoblast C2C12 cells can differentiate into myotubes and are a valuable model for studying neuromuscular junction formation and muscle physiology.

Expected Effects:

  • Modulation of myoblast differentiation and fusion into myotubes.[15][16]

  • Changes in the expression and clustering of acetylcholine receptors.

  • Alterations in muscle cell contractility (in differentiated myotubes).

Recommended Concentration Range: 1 µM to 100 µM[17] Recommended Incubation Time: 24 hours to 7 days, depending on the differentiation state.[15]

Immune Cells (e.g., Macrophages, Lymphocytes)

Various immune cells, including T-cells, B-cells, and macrophages, express components of the cholinergic system and can be modulated by acetylcholine.[3]

Expected Effects:

  • Modulation of cytokine production (e.g., TNF-α, IL-6).

  • Alterations in cell proliferation and activation.

  • Changes in phagocytic activity in macrophages.

Recommended Concentration Range: 1 µM to 50 µM Recommended Incubation Time: 4 to 48 hours

Experimental Protocols for Assessing Biological Activity and Cytotoxicity

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays Cell_Culture Cell Seeding Incubation Incubate with Compound Cell_Culture->Incubation Drug_Prep Prepare Working Solutions Drug_Prep->Incubation Viability Cell Viability (MTT) Incubation->Viability Cytotoxicity Cytotoxicity (LDH) Incubation->Cytotoxicity AChE_Activity AChE Activity (Ellman's) Incubation->AChE_Activity

Caption: General Experimental Workflow.

Protocol 3: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][8][18][19][20]

Materials:

  • Cells cultured in a 96-well plate

  • Azetidin-3-yl N-methylcarbamate hydrochloride working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Remove the medium and add fresh medium containing various concentrations of the compound or vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[8][20]

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[18][20]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Cytotoxicity Assessment using LDH Assay

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[10][17][21][22][23]

Materials:

  • Cells cultured in a 96-well plate

  • Azetidin-3-yl N-methylcarbamate hydrochloride working solutions

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Follow the same cell seeding and treatment procedure as in the MTT assay (steps 1-3).

  • At the end of the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength (e.g., 490 nm).[23]

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Calculate cytotoxicity as a percentage of the maximum LDH release.

Protocol 5: Acetylcholinesterase Activity Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase activity.[7][13][24][25][26]

Materials:

  • Cell lysate from treated and control cells

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Acetylthiocholine iodide (ATCI) solution

  • Microplate reader

Procedure:

  • Culture and treat cells with the compound for the desired time.

  • Wash the cells with PBS and lyse them in a suitable buffer to release intracellular AChE.

  • In a 96-well plate, add the cell lysate, phosphate buffer, and DTNB solution to each well.[7]

  • Initiate the reaction by adding the ATCI substrate.

  • Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.[7][27]

  • The rate of increase in absorbance is proportional to the AChE activity.

  • Calculate the percentage of AChE inhibition for each concentration of the compound compared to the vehicle control.

Troubleshooting

  • Compound Precipitation: If the compound precipitates upon dilution in the cell culture medium, try preparing an intermediate dilution in a more compatible solvent or reducing the final concentration.

  • High Background in Assays: Ensure proper washing steps and use appropriate blank controls (e.g., medium only, medium with compound but no cells).

  • Variability in Results: Ensure consistent cell seeding density, incubation times, and proper mixing of reagents.

Conclusion

Azetidin-3-yl N-methylcarbamate hydrochloride is a promising tool for studying cholinergic signaling in vitro. By acting as a reversible acetylcholinesterase inhibitor, it allows for the controlled enhancement of acetylcholine-mediated effects in a variety of cell types. The protocols outlined in these application notes provide a solid foundation for researchers to formulate this compound and investigate its biological effects in their specific cell culture models. As with any experimental system, optimization of concentrations and incubation times for your specific cell line and research question is highly recommended.

References

  • Bridges Lab Protocols. (2018, June 1).
  • CLYTE Technologies. (2025, December 24).
  • Merck. (n.d.).
  • Bio-protocol. (2011, April 5).
  • Benchchem. (n.d.). Application Notes and Protocols for Acetylcholinesterase (AChE)
  • protocols.io. (2024, December 11). LDH cytotoxicity assay.
  • Benchchem. (n.d.). Application Notes and Protocols for Acetylcholinesterase Inhibitors in Cell Culture.
  • Scribd. (n.d.). Ellman Esterase Assay Protocol.
  • Stoddart, M. J. (Ed.). (2011). Cell Viability Assays. Springer.
  • ResearchGate. (2023, March 6).
  • Ghafouri-Fard, S., et al. (2016). Basic and modern concepts on cholinergic receptor: A review. International Journal of Molecular and Cellular Medicine, 5(2), 69-82.
  • Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.
  • Inhibition of Muscle-Specific Protein Kinase (MuSK) Releases Organophosphate-Aged Acetylcholinesterase (AChE) from C2C12 Cells. International Journal of Molecular Sciences, 23(19), 11585.
  • Pinto, T., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Antioxidants, 9(7), 643.
  • Amat-ur-Rasool, H., et al. (2021). Anti-Cholinesterase Combination Drug Therapy as a Potential Treatment for Alzheimer's Disease. ACS Omega, 6(8), 5433-5446.
  • Costa, J., et al. (2023). New Resveratrol Derivatives Exhibit Acetylcholinesterase Inhibitory Properties and Decrease Reactive Oxygen Species Production in the SH-SY5Y Human Neuroblastoma Cell Line. Molecules, 28(5), 2315.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335.
  • Smulders, C. J., et al. (2004). Noncompetitive, Sequential Mechanism for Inhibition of Rat α4β2 Neuronal Nicotinic Acetylcholine Receptors by Carbamate Pesticides. Toxicological Sciences, 82(1), 165-174.
  • Kovač, A., et al. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 18(12), 15305-15349.
  • Babic, A., et al. (2025, October 23). Comparative Analysis of Cholinergic Machinery in Carcinomas: Discovery of Membrane-Tethered ChAT as Evidence for Surface-Based ACh Synthesis in Neuroblastoma Cells. bioRxiv.
  • Lomenick, B., et al. (2009). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
  • Lee, J. W., et al. (2022). Validation of an SH‐SY5Y Cell–Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment. Environmental Toxicology and Chemistry, 41(12), 3046-3057.
  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?
  • Benchchem. (2025, December). A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors.
  • Klinkenberg, I., & Blokland, A. (2010). Cholinergic receptor subtypes and their role in cognition, emotion, and vigilance control: An overview of preclinical and clinical findings. Brain and Cognition, 74(1), 1-13.
  • Fujii, T., et al. (2017). Expression and Function of the Cholinergic System in Immune Cells. Frontiers in Immunology, 8, 1085.
  • Ghodke, S. S., et al. (2016). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 16(15), 1236-1253.
  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?
  • Benchchem. (n.d.). Technical Support Center: Acetylcholinesterase Activity Assays with Novel Inhibitors.
  • Sarma, B., et al. (2011). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. AAPS PharmSciTech, 12(3), 879-888.
  • Charles River Laboratories. (n.d.). Rat M4 Muscarinic Acetylcholine Receptor Cell Line.
  • Chang, P.-C., et al. (2022).
  • Semantic Scholar. (2022, July 28).
  • Song, G.-Y., et al. (2010). Distinct Roles of Cholinergic Receptors in Small Cell Lung Cancer Cells.
  • Nguyen, T. T. T., et al. (2021). Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin. Molecules, 26(23), 7311.
  • Adekenov, S., et al. (2016). N-methylcarbamate pesticides and their phenolic degradation products: hydrolytic decay, sequestration and metal complexation studies. Environmental Science and Pollution Research, 23(15), 15165-15173.
  • Scribd. (n.d.).
  • ResearchGate. (2017, February 19). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of azetidin-3-yl N-methylcarbamate hydrochloride

Welcome to the technical support guide for azetidin-3-yl N-methylcarbamate hydrochloride (CAS: 1009368-29-9). This document provides in-depth troubleshooting for common solubility challenges encountered by researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for azetidin-3-yl N-methylcarbamate hydrochloride (CAS: 1009368-29-9). This document provides in-depth troubleshooting for common solubility challenges encountered by researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these issues effectively.

Overview and Physicochemical Properties

Azetidin-3-yl N-methylcarbamate hydrochloride is a small organic molecule often used as a building block in medicinal chemistry. As a hydrochloride salt of a secondary amine, its solubility is intrinsically linked to the pH of the solvent system.[1] Understanding its properties is the first step in troubleshooting.

Table 1: Physicochemical Properties of Azetidin-3-yl N-methylcarbamate Hydrochloride

PropertyValueSource
CAS Number 1009368-29-9[2]
Molecular Formula C₅H₁₁ClN₂O₂
Molecular Weight 166.61 g/mol
Physical Form Solid powder
pKa (Predicted) ~8.5 - 9.5 (for the azetidine nitrogen)Estimated based on similar azetidine structures[3]
Storage Store at -10°C, sealed away from moisture

Frequently Asked Questions (FAQs)

Q1: Why is my azetidin-3-yl N-methylcarbamate hydrochloride not dissolving in water?

As a hydrochloride salt, this compound is expected to be more soluble in aqueous solutions compared to its free base form.[1] However, if you are observing low solubility, it could be due to the concentration being too high for the given volume or the pH of your water. Deionized water can have a variable pH (often slightly acidic from dissolved CO₂), which may not be optimal for dissolution.

Q2: I'm trying to dissolve the compound in a neutral buffer (pH 7.4), but it's crashing out. What's happening?

At neutral or slightly alkaline pH, the protonated azetidine nitrogen can be deprotonated to its free base form. This free base is significantly less polar and, therefore, less soluble in aqueous media, which can cause it to precipitate out of solution.[1]

Q3: Can I dissolve this compound in organic solvents like DMSO or ethanol?

Yes. While the hydrochloride salt form enhances aqueous solubility, the parent molecule has organic character. Solvents like DMSO, ethanol, and propylene glycol are commonly used.[4] However, for cell-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system.

Q4: Is it safe to heat the solution to aid dissolution?

Gentle warming (e.g., to 37°C) can be attempted, but aggressive heating should be avoided without stability data. The carbamate functional group could be susceptible to hydrolysis or degradation under harsh conditions. Always start with other methods like pH adjustment or sonication first.

Systematic Troubleshooting Guide

Low solubility can be a multi-faceted problem. This guide provides a logical workflow to diagnose and solve the issue.

G cluster_0 cluster_1 Step 1: Solvent & pH Optimization cluster_2 Step 2: Co-Solvent Strategy cluster_3 Step 3: Advanced Techniques cluster_4 start START: Low Solubility Observed aqueous Aqueous System? start->aqueous ph_adjust Adjust pH to 4-6 (e.g., citrate/acetate buffer) aqueous->ph_adjust Yes organic Organic Solvent? (DMSO, EtOH, etc.) aqueous->organic No cosolvent Prepare concentrated stock in DMSO/EtOH ph_adjust->cosolvent Still insoluble end SUCCESS: Compound Solubilized ph_adjust->end Success sonicate Try Sonication / Gentle Warming (37°C) organic->sonicate sonicate->cosolvent Still insoluble sonicate->end Success dilute Dilute stock solution slowly into stirred aqueous buffer cosolvent->dilute surfactant Consider low % surfactant (e.g., Tween® 80, Poloxamer) dilute->surfactant Precipitation upon dilution dilute->end Success micronization If all else fails: Particle Size Reduction (Micronization) surfactant->micronization Still insoluble surfactant->end Success

Caption: Troubleshooting workflow for azetidin-3-yl N-methylcarbamate hydrochloride solubility.

The Role of pH (Step 1)

The most critical factor for solubilizing an amine hydrochloride is pH.[5] The azetidine nitrogen in the molecule is a weak base. As a hydrochloride salt, it exists in its protonated, cationic form, which is polar and favors dissolution in water.

  • The Problem at Neutral/High pH: At a pH approaching or exceeding the pKa of the azetidine (~8.5-9.5), the equilibrium shifts, removing the proton. This neutral "free base" form is less polar and significantly less water-soluble.

  • The Solution: Maintaining an acidic pH (ideally 2 pH units below the pKa) ensures the compound remains fully protonated and ionized.[6]

  • The "Common Ion Effect": Be aware that at very low pH (e.g., pH < 2), the high concentration of chloride ions from the buffer (like HCl) can slightly suppress the dissolution of a hydrochloride salt.[7] However, for most applications, this effect is less pronounced than the insolubility of the free base at high pH.

Co-solvency (Step 2)

If pH adjustment alone is insufficient, or if you need to work closer to a neutral pH, a co-solvent strategy is the next logical step.[4][8] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the organic molecule to dissolve.[9]

  • Mechanism: Water-miscible organic solvents like DMSO, ethanol, or propylene glycol can disrupt the hydrogen bonding network of water, creating a microenvironment that is less hostile to the non-polar regions of the drug molecule.[10]

  • Best Practice: The most effective method is to first create a high-concentration stock solution in 100% organic co-solvent (e.g., 50 mM in DMSO). Then, this stock can be diluted serially into your final aqueous buffer. It is crucial to add the stock solution to the vigorously stirred buffer, not the other way around, to avoid localized high concentrations that can cause immediate precipitation.

Advanced Solubilization Techniques (Step 3)

If the above methods fail, more advanced formulation strategies may be necessary, though these are typically employed in later-stage drug development.

  • Surfactants: Surfactants form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[9][11] Non-ionic surfactants like Tween® 80 or Poloxamers are commonly used.

  • Particle Size Reduction: The rate of dissolution is directly related to the surface area of the solid.[9] Techniques like micronization or milling increase the surface-area-to-volume ratio, allowing for faster and sometimes more complete dissolution.[12] This is a physical modification of the solid powder before attempting to dissolve it.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock using pH Adjustment
  • Objective: To prepare a 10 mM stock solution in an acidic buffer.

  • Materials:

    • Azetidin-3-yl N-methylcarbamate hydrochloride (MW: 166.61 g/mol )

    • 0.1 M Sodium Citrate Buffer, pH 4.5

    • Calibrated analytical balance

    • Vortex mixer and/or magnetic stirrer

  • Procedure:

    • Weigh out 1.67 mg of the compound.

    • Add the solid to a microcentrifuge tube or small vial.

    • Add 900 µL of the pH 4.5 citrate buffer.

    • Vortex vigorously for 1-2 minutes. If solid remains, place on a magnetic stirrer for 15-30 minutes.

    • Once fully dissolved, add another 100 µL of buffer to reach a final volume of 1.0 mL.

    • Visually inspect for any particulates. If necessary, filter through a 0.22 µm syringe filter.

Protocol 2: Preparation of a 1 mM Working Solution using a Co-Solvent Method
  • Objective: To prepare a 1 mM working solution in a near-neutral buffer (e.g., PBS pH 7.4) with a final DMSO concentration of 1%.

  • Materials:

    • Azetidin-3-yl N-methylcarbamate hydrochloride

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Magnetic stirrer

  • Procedure:

    • Prepare a 100 mM stock in DMSO: Weigh 16.66 mg of the compound and dissolve it in 1.0 mL of 100% DMSO. This should dissolve readily.

    • Place 990 µL of PBS (pH 7.4) in a clean vial on a magnetic stirrer set to a moderate speed.

    • While the PBS is stirring, add 10 µL of the 100 mM DMSO stock solution directly into the vortex of the stirring buffer.

    • Allow the solution to stir for 5-10 minutes.

    • The final solution is 1 mM azetidin-3-yl N-methylcarbamate hydrochloride in PBS with 1% DMSO.

Stability and Storage

  • Solid Form: The hydrochloride salt is generally more stable than the free base. Store the solid powder at the recommended temperature (-10°C), tightly sealed, and protected from moisture to prevent hydrolysis and clumping.

  • In Solution: Aqueous stock solutions, especially at non-optimal pH, may have limited stability. It is best practice to prepare fresh solutions for each experiment. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. The stability of the carbamate moiety in acidic or basic solutions over time should be a consideration.[13][14]

References

  • A Concise Review on Methods of Solubility Enhancement. (2020). Research J. Pharm. and Tech.
  • tert-Butyl azetidin-3-yl(methyl)carbamate (hydrochloride)-1 | 943060-59-1. Sigma-Aldrich.
  • azetidin-3-yl N-methylcarbamate hydrochloride | 1009368-29-9. Sigma-Aldrich.
  • methyl N-(azetidin-3-yl)carbamate hydrochloride — Chemical Substance Information. [Source not provided].
  • Solubility Enchantment Of Poorly Soluble Drug. (2024). International Journal of Pharmaceutical Sciences.
  • azetidin-3-yl N-methylcarbamate hydrochloride — Chemical Substance Information. [Source not provided].
  • Hydrochloride. Grokipedia.
  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (2018). Pharmaceutics.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Source not provided].
  • Cosolvent. Wikipedia.
  • Methods of Solubility Enhancement of Low Solubility Drugs: A Different Approach. (2024). Impactfactor.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026). Crystal Pharmatech.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PMC.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). [Source not provided].
  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Request PDF.
  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. (2013). ACS Publications.
  • Phenazopyridine Cocrystal and Salts That Exhibit Enhanced Solubility and Stability. (2021). Crystal Growth & Design.
  • Azetidines. Fisher Scientific.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. (2025). ResearchGate.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • SAFETY DATA SHEET. (2015). Greenbook.
  • Azetidin-3-yl carbamate hydrochloride (C4H8N2O2). PubChemLite.
  • azetidin-3-yl carbamate hydrochloride — Chemical Substance Information. NextSDS.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Azadirachtin. [Source not provided].
  • Degradation of the Neonicotinoid Insecticide Acetamiprid via the N-Carbamoylimine Derivate (IM-1-2) Mediated by the Nitrile Hydratase of the Nitrogen-Fixing Bacterium Ensifer meliloti CGMCC 7333. ResearchGate.

Sources

Optimization

Technical Support Center: Azetidin-3-yl N-Methylcarbamate Hydrochloride Stability &amp; Handling

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of syntheses involving strained nitrogen heterocycles. Azetidin-3-yl N-methylcarbamate hydrochloride is a highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of syntheses involving strained nitrogen heterocycles. Azetidin-3-yl N-methylcarbamate hydrochloride is a highly versatile building block, but its inherent molecular architecture makes it highly susceptible to degradation when removed from cold storage.

This guide provides a deep dive into the causality of its degradation at room temperature, troubleshooting FAQs, and self-validating protocols to ensure your batch remains intact for downstream drug development applications.

Part 1: Core Troubleshooting & FAQs

Q: Why does my azetidin-3-yl N-methylcarbamate hydrochloride degrade so rapidly on the benchtop? A: The degradation at room temperature is driven by a "perfect storm" of three molecular factors. First, as a hydrochloride salt, the compound is highly hygroscopic, actively pulling moisture from ambient air[1]. Second, the 4-membered azetidine ring possesses immense angle strain (approximately 105 kJ/mol)[2]. Third, the localized acidic microenvironment provided by the HCl salt catalyzes the hydrolysis of the carbamate linkage. When exposed to room temperature and ambient humidity, the absorbed water acts as a nucleophile, initiating either acid-catalyzed carbamate cleavage or direct ring-opening of the protonated azetidine[3].

Q: What are the specific degradation products I should look for in my LC-MS or NMR data? A: You will typically observe two divergent degradation pathways:

  • Carbamate Hydrolysis: Look for the loss of the N-methylcarbamate group. The primary byproduct is azetidin-3-ol hydrochloride, accompanied by the outgassing of CO₂ and methylamine[3]. In ¹H-NMR, you will notice the disappearance of the sharp N-methyl singlet (~2.7 ppm).

  • Azetidine Ring Opening: Nucleophilic attack by water or the chloride counterion on the highly strained, protonated azetidine ring yields acyclic 1,3-disubstituted propylamines (e.g., 1-chloro-3-aminopropan-2-yl derivatives)[2].

Q: The manufacturer shipped this to me on an ice pack. Do I really need to store it at -10°C? A: Absolutely. Commercial suppliers explicitly mandate storage at -10°C. At room temperature (25°C), the kinetic energy is sufficient to overcome the activation barrier for moisture-induced hydrolysis. Storing it at -10°C or lower suppresses this kinetic energy and prevents the hygroscopic absorption of atmospheric water.

Part 2: Mechanistic Pathways & Workflows

G A Azetidin-3-yl N-methylcarbamate HCl (Intact Salt) B Moisture Absorption (Hygroscopic) A->B Room Temp Ambient Air C Acid-Catalyzed Carbamate Hydrolysis B->C H+ & H2O D Nucleophilic Ring Opening B->D Cl- or H2O attack on strained ring E Azetidin-3-ol HCl + Methylamine + CO2 C->E F Acyclic Chloro/Hydroxy Amine Derivatives D->F

Mechanistic pathways of azetidin-3-yl N-methylcarbamate HCl degradation at room temperature.

Workflow Start Batch Retrieved from Storage Check Check Storage Condition Was it at -10°C? Start->Check Yes Proceed to Anhydrous Reaction Setup Check->Yes Yes No Suspect Degradation (Room Temp Exposure) Check->No No Analyze Run LC-MS / 1H-NMR No->Analyze Purity Purity > 95%? Analyze->Purity Purity->Yes Yes Purify Recrystallize or Discard Batch Purity->Purify No

Troubleshooting workflow for assessing and handling potentially degraded azetidine batches.

Part 3: Quantitative Data

Degradation Kinetics & Storage Viability

Note: Data represents generalized kinetic profiles for azetidine-carbamate HCl salts under varying environmental conditions.

Storage TemperatureEnvironmental HumidityEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
-10 °C to -20 °C Sealed, Anhydrous (Argon)> 24 MonthsNone (Stable)
4 °C (Fridge) Sealed, Ambient Air3 - 6 MonthsSlow Carbamate Hydrolysis
25 °C (Room Temp) 40% - 50% RH (Benchtop)7 - 14 DaysHydrolysis & Ring-Opening
25 °C (Room Temp) > 70% RH< 48 HoursRapid Hydrolysis (CO₂ outgassing)[1]

Part 4: Experimental Protocols

Protocol 1: Anhydrous Handling & Reaction Setup

To prevent room-temperature degradation during active synthesis, the introduction of moisture must be strictly eliminated.

  • Glassware Preparation: Dry all reaction glassware in an oven at 120°C for at least 4 hours. Cool under a continuous stream of dry Argon or Nitrogen.

  • Thermal Equilibration (Critical): Remove the azetidin-3-yl N-methylcarbamate hydrochloride vial from the -10°C freezer. Do not open the vial immediately. Allow it to equilibrate to room temperature inside a sealed desiccator for 30–45 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

  • Weighing: Rapidly weigh the required mass in a glovebox or under a positive pressure of inert gas.

  • Solubilization & Neutralization: Dissolve the salt in a rigorously anhydrous solvent (e.g., dry DCM or DMF). If a free base is required for your downstream coupling reaction, add a non-nucleophilic base (e.g., DIPEA or TEA) at 0°C to neutralize the HCl salt. Causality: Neutralizing the hydrochloride salt removes the acidic microenvironment, effectively shutting down the acid-catalyzed degradation pathways[3].

Protocol 2: Diagnostic LC-MS Workflow for Batch Integrity

If a batch was accidentally left at room temperature, use this self-validating system to confirm its integrity before committing it to an expensive synthesis.

  • Sample Prep: Dissolve 1 mg of the suspected degraded batch in 1 mL of anhydrous LC-MS grade Acetonitrile/Water. Note: Do not use acidic modifiers (like 0.1% Formic Acid) in the diluent initially, to prevent further in-situ degradation during the queue time.

  • LC-MS Analysis: Run a fast gradient (5-95% ACN over 5 mins). Look for the exact mass of the intact parent ion [M+H]+=131.08 m/z (corresponding to the free base).

  • Identify Degradants: Scan the chromatogram for m/z74.06 (azetidin-3-ol, indicating carbamate hydrolysis) or m/z167 (chloro-amine acyclic adducts, indicating ring opening)[2].

  • Decision Matrix: Calculate the relative AUC (Area Under the Curve). If purity is <95%, discard the batch. Due to the high water solubility and polarity of the degradation products, attempting a recrystallization or column chromatography is often lower-yielding and more time-consuming than simply procuring a fresh batch.

References[4] azetidin-3-yl N-methylcarbamate hydrochloride | 1009368-29-9. Sigma-Aldrich. Available Here[3] Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. SciELO. Available Here[1] Azetidine Hydrochloride | 36520-39-5. TCI EUROPE N.V.. Available Here[2] Structurally divergent reactivity of 2,2-disubstituted azetidines. Organic Chemistry Frontiers (RSC Publishing). Available Here

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for Azetidin-3-yl N-Methylcarbamate Hydrochloride

Welcome to the Technical Support Center. As drug development professionals, you know that scaling up nitrogen-containing four-membered heterocycles presents unique kinetic and thermodynamic challenges. This guide is engi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you know that scaling up nitrogen-containing four-membered heterocycles presents unique kinetic and thermodynamic challenges. This guide is engineered by application scientists to troubleshoot and optimize the synthesis of azetidin-3-yl N-methylcarbamate hydrochloride, focusing on minimizing reaction times while maximizing yield and purity.

Mechanistic Workflow Overview

The synthesis of this compound relies on a two-stage process: the carbamoylation of an N-protected azetidin-3-ol, followed by a rapid acidic deprotection to yield the final hydrochloride salt. Understanding the transition states of these steps is critical for troubleshooting sluggish reactions.

Workflow A 1-Boc-azetidin-3-ol (Starting Material) B Carbamoylation MeNCO, DMAP THF, 40°C A->B Step 1 C 1-Boc-azetidin-3-yl N-methylcarbamate (Intermediate) B->C 4-6 hours D Boc Deprotection 4M HCl in Dioxane 20°C C->D Step 2 E Azetidin-3-yl N-methylcarbamate HCl (Final Product) D->E 2 hours

Experimental workflow for the two-step synthesis of azetidin-3-yl N-methylcarbamate hydrochloride.

Troubleshooting Guides & FAQs

Q: Why is the carbamoylation of 1-Boc-azetidin-3-ol taking longer than 24 hours at room temperature? A: The sluggish kinetics are primarily due to the steric environment and the specific conformational strain of the azetidine ring. The secondary hydroxyl group on the four-membered ring is less nucleophilic than a typical acyclic secondary alcohol[1]. To optimize the reaction time, you must shift from an uncatalyzed nucleophilic addition to a base-catalyzed pathway. Introducing 0.1–0.2 equivalents of 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that rapidly reacts with the azetidin-3-ol. This reduces the reaction time from >24 hours to approximately 4–6 hours[2].

Q: How can I accelerate the N-Boc deprotection step without degrading the newly formed carbamate? A: Carbamates are susceptible to hydrolysis under harsh, heated aqueous acidic conditions. To rapidly and safely cleave the tert-butyloxycarbonyl (Boc) group, you must use strictly anhydrous conditions. Utilizing 4M HCl in 1,4-dioxane at room temperature ensures rapid protonation of the Boc carbamate, leading to the elimination of isobutylene and carbon dioxide gas. The anhydrous environment prevents the hydrolysis of the target N-methylcarbamate moiety, and the product will precipitate directly out of the solution within 2 hours, driving the reaction to completion via Le Chatelier's principle[3].

Q: I am observing a significant 1,3-dimethylurea impurity, which complicates purification. How do I prevent this? A: The formation of 1,3-dimethylurea is a direct consequence of moisture in your reaction system. Water reacts rapidly with methyl isocyanate (MeNCO) to form methylcarbamic acid, which decarboxylates into methylamine. This methylamine then attacks another equivalent of MeNCO to form the urea byproduct. To prevent this and ensure the isocyanate is fully available to react with the azetidin-3-ol (thereby keeping reaction times short), you must rigorously dry your solvent (e.g., THF or DCM) over activated 3Å molecular sieves and flush the reaction vessel with dry nitrogen or argon[1].

Troubleshooting Start Issue: Reaction Time > 24h CheckMoisture Is the solvent strictly anhydrous? Start->CheckMoisture DrySolvent Dry solvent over molecular sieves CheckMoisture->DrySolvent No CheckCat Is DMAP catalyst present? CheckMoisture->CheckCat Yes DrySolvent->CheckCat AddCat Add 0.1-0.2 eq DMAP CheckCat->AddCat No Success Optimal Rate Achieved (4-6h) CheckCat->Success Yes AddCat->Success

Logical troubleshooting tree for resolving sluggish carbamoylation reaction times.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction parameters, reaction time, and overall yield.

Reaction ParameterUnoptimized ConditionsOptimized ConditionsImpact on Reaction TimeYield (%)
Catalyst (Step 1) None0.1 eq DMAPReduced from 24h to 4h45% → 88%
Solvent (Step 1) Wet THFAnhydrous THFPrevented reagent quenching60% → 88%
Temperature (Step 1) 20°C40°CHalved reaction time75% → 88%
Acid (Step 2) Aqueous HCl4M HCl in DioxaneReduced from 12h to 2h50% → 95%

Validated Experimental Protocols

These protocols are designed as self-validating systems to ensure scientific integrity at every step.

Step 1: Synthesis of 1-Boc-azetidin-3-yl N-methylcarbamate

Objective: Rapid carbamoylation of the sterically hindered secondary alcohol.

  • Preparation: Flame-dry a 250 mL round-bottom flask under a steady stream of argon. Add 1-Boc-azetidin-3-ol (10.0 g, 57.7 mmol) and anhydrous THF (100 mL).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.7 g, 5.77 mmol). Causality Note: DMAP is essential here to overcome the steric hindrance of the azetidine ring by forming a highly electrophilic intermediate.

  • Reagent Addition: Cool the mixture to 0°C. Dropwise, add methyl isocyanate (3.95 g, 69.2 mmol) over 15 minutes. (Caution: Highly toxic, perform in a well-ventilated fume hood).

  • Reaction: Remove the ice bath and gently heat the reaction to 40°C for 4 hours.

  • Validation Checkpoint: Pull a 0.1 mL aliquot and analyze via TLC (Silica gel, 50% EtOAc/Hexanes). The starting material ( Rf​≈0.3 , stains strongly with KMnO 4​ ) should be completely consumed, replaced by a new spot ( Rf​≈0.6 ).

  • Workup: Quench with saturated aqueous NaHCO 3​ (50 mL), extract with EtOAc (3 x 50 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the intermediate.

Step 2: Synthesis of Azetidin-3-yl N-methylcarbamate hydrochloride

Objective: Anhydrous deprotection to prevent carbamate hydrolysis.

  • Preparation: Dissolve the crude 1-Boc-azetidin-3-yl N-methylcarbamate (approx. 12.5 g) in anhydrous dichloromethane (50 mL) in a 250 mL flask at 0°C.

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (30 mL).

  • Reaction: Stir at room temperature for 2 hours.

  • Validation Checkpoint: The reaction is self-indicating. You will observe vigorous gas evolution (CO 2​ and isobutylene) upon addition. The cessation of gas evolution, combined with the formation of a dense white precipitate, confirms the reaction has reached completion[3].

  • Isolation: Filter the resulting white suspension through a Buchner funnel. Wash the filter cake thoroughly with cold, anhydrous diethyl ether (2 x 30 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid in vacuo at 40°C for 4 hours to yield the final azetidin-3-yl N-methylcarbamate hydrochloride as a white powder[4].

References

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of carbamates by carbamoylation Source: Organic Chemistry Portal URL:[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Azetidin-3-yl N-methylcarbamate

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with azetidin-3-yl N-methylcarbamate (and its hydrochloride salt). As a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with azetidin-3-yl N-methylcarbamate (and its hydrochloride salt). As a highly polar, sp3-rich building block, this compound presents unique isolation challenges. This document provides field-proven troubleshooting strategies, physicochemical causality, and self-validating protocols to ensure high-purity recovery.

Physicochemical Profiling

Successful purification requires exploiting the intrinsic physical properties of the molecule. Standard purification techniques often fail because they do not account for the extreme basicity and polarity of the azetidine core.

PropertyValueCausality & Impact on Purification
Molecular Formula C₅H₁₀N₂O₂ (Free base)Low molecular weight and high heteroatom count result in extreme polarity. [1]
Molecular Weight 130.14 g/mol (Base) / 166.61 g/mol (HCl Salt)High aqueous solubility; poor retention on standard normal-phase silica.
pKa (Azetidine NH) ~11.29Strong basicity causes irreversible acid-base interactions with acidic silanols on bare silica (pKa ~4.5), leading to severe streaking. [2]
Ring Strain ~25.2 kcal/molThe 4-membered ring is susceptible to ring-opening under harsh conditions; requires mild thermal and pH handling.
Thermal Stability ModerateProlonged heating >60 °C can induce carbamate degradation or hydrolysis. [3]
UV Absorbance Negligible at 254 nmLacks a conjugated aromatic system; requires ELSD, CAD, or MS for chromatographic detection.

Purification Decision Workflow

PurificationWorkflow Start Crude Azetidin-3-yl N-methylcarbamate State Determine Physical State Start->State FreeBase Free Base (High pKa, Oil/Amorphous) State->FreeBase Basic pH HClSalt HCl Salt (Polar, Crystalline Solid) State->HClSalt Acidic pH (HCl) RP_Flash Reverse-Phase or NH2-Silica Chromatography FreeBase->RP_Flash Direct Route SaltGen Salt Generation (HCl in Dioxane) FreeBase->SaltGen Derivatization Recryst Anti-Solvent Recrystallization (MeOH / MTBE) HClSalt->Recryst Thermal Dissolution PureBase Pure Free Base RP_Flash->PureBase SaltGen->HClSalt PureSalt Pure HCl Salt (>99%) Recryst->PureSalt

Decision tree for the purification of azetidin-3-yl N-methylcarbamate based on its chemical state.

Troubleshooting & FAQs

Q1: Why does the free base of azetidin-3-yl N-methylcarbamate streak severely on standard silica gel, and how can I resolve this? Causality: Azetidine is a highly basic secondary amine with a pKa of approximately 11.29 [2], which is comparable to pyrrolidine. Standard silica gel contains acidic silanol groups. The massive pKa difference results in strong, irreversible acid-base interactions, causing severe peak tailing, irreversible adsorption, and poor recovery. Solution: Do not use bare normal-phase silica. Instead, utilize amine-functionalized (NH₂) silica columns, or switch to reverse-phase (C18) chromatography. If standard silica must be used, the eluent must be highly polar and basic (e.g., Dichloromethane/Methanol/Aqueous NH₄OH at 90:9:1 v/v/v) to suppress silanol ionization.

Q2: What is the optimal recrystallization protocol for the hydrochloride salt? Causality: Azetidin-3-yl N-methylcarbamate hydrochloride is highly crystalline and polar. It dissolves readily in short-chain hydrogen-bonding solvents but is insoluble in ethereal solvents. [4] Solution: An anti-solvent crystallization approach leveraging Methanol (MeOH) as the solvent and Methyl tert-butyl ether (MTBE) as the anti-solvent provides a self-validating, high-yield purification system. MTBE is preferred over hexanes because it is partially miscible with polar phases, preventing the compound from "oiling out" as an amorphous biphasic mixture.

Q3: How do I prevent degradation of the carbamate moiety during concentration or recrystallization? Causality: While carbamates are generally stable, they can undergo thermal decomposition or hydrolysis at elevated temperatures, particularly when exposed to strong acids or bases. [3] Furthermore, the inherent ring strain of the azetidine core (~25.2 kcal/mol) demands gentle processing. Solution: Maintain rotary evaporator water bath temperatures strictly below 45 °C. During recrystallization, avoid prolonged boiling of the methanolic solution; heat only until dissolution is achieved.

Q4: How can I accurately monitor the purity of the fractions or the final recrystallized product? Causality: This molecule lacks a conjugated aromatic system, meaning it has virtually no UV absorbance at standard wavelengths (e.g., 214 nm or 254 nm). Solution: Rely on Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) coupled with LC-MS. For final structural validation, ¹H NMR in D₂O is the self-validating gold standard: ensure the integration of the azetidine ring protons (multiplets around 4.0–4.5 ppm) perfectly matches the N-methyl protons (singlet around 2.7 ppm).

Step-by-Step Methodologies

Protocol A: Anti-Solvent Recrystallization of the HCl Salt

Use this protocol to upgrade the purity of azetidin-3-yl N-methylcarbamate hydrochloride from ~85% to >99%.

  • Dissolution: Transfer the crude hydrochloride salt to a clean, dry round-bottom flask. Add a minimum volume of anhydrous Methanol (MeOH) dropwise while warming the flask in a water bath at 45 °C until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble inorganic particulates remain, perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed receiving flask.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring the solution moderately, add Methyl tert-butyl ether (MTBE) dropwise until the solution reaches the "cloud point" (a faint, persistent turbidity).

  • Crystallization: Allow the mixture to cool slowly to room temperature undisturbed. Rapid cooling traps impurities in the crystal lattice. Once ambient temperature is reached and seed crystals form, transfer the flask to an ice bath (0–5 °C) for 2 hours to drive precipitation.

  • Isolation: Filter the resulting white crystalline solid under vacuum using a Büchner funnel. Wash the filter cake twice with 10 mL of a cold MTBE/MeOH mixture (9:1 v/v).

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual solvent. Confirm purity via ¹H NMR (D₂O).

Protocol B: Reverse-Phase Flash Chromatography of the Free Base

Use this protocol if you must purify the free base directly without forming the HCl salt.

  • Column Preparation: Equilibrate a C18 reverse-phase flash column with 100% aqueous buffer (0.1% Formic acid in ultra-pure water).

  • Sample Loading: Dissolve the crude free base in a minimum amount of Water/Acetonitrile (9:1) and load it onto the column.

  • Elution: Run a shallow gradient from 0% to 40% Acetonitrile (containing 0.1% Formic acid) over 12 column volumes.

  • Detection: Monitor the eluent using ELSD or MS (Target m/z [M+H]⁺ = 131.1).

  • Recovery: Pool the pure fractions. To isolate the free base, adjust the pH to ~12 using cold 1M NaOH, extract rapidly with Dichloromethane (3x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (< 40 °C).

References

  • PubChemLite - Azetidin-3-yl n-methylcarbamate hydrochloride. Université du Luxembourg.
  • Azetidine. Grokipedia.
  • Thermally Stable Carbamates as Novel Photobase Generator. Journal of Photopolymer Science and Technology (J-Stage).
  • Purification of Laboratory Chemicals, 9th Edition. Elsevier.
Troubleshooting

Technical Support Center: Troubleshooting Azetidin-3-yl N-Methylcarbamate Hydrochloride Workflows

Welcome to the Technical Support Center for azetidin-3-yl N-methylcarbamate hydrochloride . This strained four-membered heterocyclic building block is highly valued in medicinal chemistry and drug development for its uni...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidin-3-yl N-methylcarbamate hydrochloride . This strained four-membered heterocyclic building block is highly valued in medicinal chemistry and drug development for its unique physicochemical properties. However, its inherent ring strain and specific functional groups make it susceptible to several degradation pathways, including ring cleavage, spontaneous oligomerization, and premature carbamate hydrolysis.

This guide is designed for researchers and application scientists. It synthesizes mechanistic causality with field-proven experimental protocols to help you eliminate byproduct formation and optimize your synthetic yields.

Part 1: Mechanistic Causality of Byproduct Formation

To prevent byproducts, you must first understand the thermodynamic and kinetic forces driving their formation. Azetidin-3-yl N-methylcarbamate hydrochloride presents two primary sites of instability: the strained azetidine ring and the exocyclic carbamate group.

  • Facile Ring Cleavage & Oligomerization: Azetidines possess approximately 26 kcal/mol of ring strain. When the protective hydrochloride salt is neutralized to the free base, the basic ring nitrogen becomes highly reactive. If exposed to alkyl halides or acyl chlorides, the nitrogen rapidly quaternizes. This quaternization activates the adjacent ring carbons toward nucleophilic attack by counterions (such as chloride or bromide), driving a facile ring cleavage that yields unwanted acyclic 3-halo-1-amino propane derivatives[1]. Furthermore, if left as a free base in solution, the nucleophilic nitrogen can attack the strained ring of an adjacent molecule, leading to spontaneous oligomerization and a loss of mass balance[2].

  • Accelerated Carbamate Hydrolysis: Typically, carbamates are robust protecting/directing groups. However, when attached to an azetidine ring, the geometric constraints of the four-membered ring decrease the planarity of the amide moiety[3]. This loss of planarity disrupts resonance stabilization, rendering the carbamate carbonyl highly electrophilic and significantly less hydrolytically stable than corresponding piperidine or acyclic analogs[4].

Degradation A Azetidin-3-yl N-methylcarbamate HCl (Stable Salt) B Free Base Azetidine (Highly Reactive) A->B Neutralization (Base addition) C Oligomerization (Polymeric Byproducts) B->C Prolonged standing (Nucleophilic attack) D Ring Cleavage (3-halo-1-amino propanes) B->D Alkyl/Acyl Halides (Quaternization) E Carbamate Hydrolysis (Loss of Functional Group) B->E Aqueous Base/Acid (Decreased amide planarity)

Degradation pathways of azetidin-3-yl N-methylcarbamate highlighting ring cleavage and hydrolysis.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to N-alkylate the azetidine ring, but my LC-MS shows a massive peak corresponding to an acyclic halogenated mass. What went wrong? A: You are observing ring cleavage. When you add an alkyl halide (e.g., benzyl bromide), the azetidine nitrogen alkylates to form a quaternary ammonium intermediate. The halide counterion then acts as a nucleophile, attacking the activated ring and opening it to form a 3-halo-1-amino propane derivative[1]. Solution: Avoid using large excesses of highly reactive alkyl halides. Keep reaction times strictly short, use non-nucleophilic counterions (like triflates instead of bromides/iodides) if possible, and maintain low temperatures (0 °C) to kinetically disfavor the ring-opening transition state.

Q2: After neutralizing the hydrochloride salt to prepare a stock solution, my material turned into an insoluble gum within hours. Why? A: As a free base, azetidines are prone to spontaneous oligomerization[2]. The secondary amine of one molecule attacks the strained ring of another, causing a chain reaction of ring-opening polymerizations. Solution: Never store this compound as a free base. Always maintain it as the hydrochloride salt and generate the free base in situ immediately prior to the addition of your electrophile.

Q3: During a standard basic workup (e.g., 1M NaOH), I am losing the N-methylcarbamate group. Aren't carbamates supposed to be stable to mild base? A: While true for unstrained systems, azetidine carbamates exhibit decreased hydrolytic stability due to the ring strain forcing the amide bond out of planarity[3]. Solution: Switch to a milder, buffered aqueous quench (e.g., saturated aqueous NaHCO₃ or NH₄Cl) and perform rapid extractions at low temperatures to minimize the time the compound spends in an aqueous alkaline environment.

Part 3: Quantitative Data & Byproduct Mitigation Summary

The following table summarizes the quantitative impact of reaction conditions on byproduct distribution, allowing you to select the optimal parameters for your workflow.

Reaction ParameterTypical Byproduct ObservedMechanism of FailureMitigation Strategy
Free-base storage time >40% Oligomers (Gum)Intermolecular nucleophilic ring cleavage[2].Generate free base in situ; react within < 15 minutes.
Alkyl Bromide (Excess) >60% 3-bromo-1-amino propanesQuaternization followed by bromide attack[1].Use stoichiometric electrophile; limit reaction time to < 2 hours.
Aqueous NaOH Workup >30% Hydrolyzed Azetidin-3-olReduced amide planarity increases electrophilicity[3].Quench with sat. NaHCO₃; extract rapidly with cold EtOAc/DCM.
Strong Lewis Acids Complex ring-opened mixturesAcid-catalyzed activation of the ring[1].Use strictly Brønsted-neutral or mild basic conditions (DIPEA).

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, implement the following step-by-step methodology for the N-functionalization (acylation/alkylation) of azetidin-3-yl N-methylcarbamate hydrochloride. This protocol is designed as a "self-validating system"—each step kinetically outcompetes a specific degradation pathway.

Protocol: In Situ Free-Basing and Rapid N-Functionalization

Objective: To functionalize the azetidine nitrogen while completely suppressing oligomerization, ring cleavage, and carbamate hydrolysis.

  • Preparation: Suspend 1.0 equivalent of azetidin-3-yl N-methylcarbamate hydrochloride in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Argon). Causality: Low temperature suppresses the kinetic energy required for ring expansion/cleavage.

  • Electrophile Addition: Add 1.05 equivalents of your target electrophile (e.g., acyl chloride, sulfonyl chloride, or alkyl triflate) directly to the suspension. Causality: Having the electrophile present before the free base is generated ensures the azetidine reacts instantly upon neutralization, leaving no time for spontaneous oligomerization.

  • Controlled Neutralization: Dropwise, add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt and acts as an acid scavenger without acting as a nucleophile that could trigger ring opening.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for no more than 1–2 hours. Monitor strictly via TLC or LC-MS. Causality: Prolonged reaction times, especially after quaternization, drastically increase the rate of 3-halo-1-amino propane formation[1].

  • Mild Quench & Extraction: Quench the reaction by adding cold, saturated aqueous NaHCO₃. Extract immediately with DCM. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure at < 30 °C. Causality: Avoiding strong bases (NaOH) and high rotavap temperatures prevents the hydrolysis of the strained carbamate[3].

Workflow Step1 1. Suspend HCl Salt (Anhydrous DCM, 0°C) Prevents thermal cleavage Step2 2. Add Electrophile (1.05 eq) Pre-loads the reaction Step1->Step2 Step3 3. Dropwise DIPEA (Hindered Base) Avoids oligomerization Step2->Step3 Step4 4. Mild NaHCO3 Quench & Rapid Extraction Prevents hydrolysis Step3->Step4

Optimized step-by-step workflow for the N-functionalization of azetidine salts to minimize byproducts.

References

  • Xiao, J., & Wright, S. W. (2013). Facile ring cleavage of basic azetidines. Tetrahedron Letters, 54(21), 2600-2602.[Link]

  • Menguy, L., Drouillat, B., & Couty, F. (2015). Reaction of N-alkyl azetidines with triphosgene. Tetrahedron Letters, 56(41), 5531-5534.[Link]

  • Tu, M., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(24), 9528-9544.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H-NMR Spectrum Validation for Azetidin-3-yl N-Methylcarbamate Hydrochloride

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, expert-...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led comparison for the validation of the ¹H-NMR spectrum of azetidin-3-yl N-methylcarbamate hydrochloride. Moving beyond a simple procedural checklist, we will delve into the rationale behind experimental choices, establish a framework for self-validating protocols, and ground our analysis in authoritative references.

The structural integrity of azetidin-3-yl N-methylcarbamate hydrochloride, a molecule featuring a strained four-membered azetidine ring, is of paramount importance in its application. The inherent ring strain and the presence of multiple nitrogen atoms can give rise to unique reactivity and potential for rearrangement or degradation. Therefore, ¹H-NMR spectroscopy serves as a primary tool for its structural elucidation and purity assessment.

Predicted ¹H-NMR Spectrum: A Theoretical Benchmark

An expertly informed prediction of the ¹H-NMR spectrum is the first step in validation. This theoretical spectrum, based on fundamental principles of nuclear magnetic resonance and data from analogous structures, provides a benchmark against which experimental data can be compared. The structure of azetidin-3-yl N-methylcarbamate hydrochloride, with protons labeled for assignment, is presented below.

Caption: Structure of Azetidin-3-yl N-Methylcarbamate Hydrochloride with Proton Labeling.

Based on this structure, the following ¹H-NMR signals are predicted in a suitable deuterated solvent such as D₂O or DMSO-d₆. The hydrochloride salt form will result in protonation of the azetidine nitrogen.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
NH₂⁺ (Azetidine) 9.0 - 9.5 (broad)Singlet (broad)2HThe acidic protons on the protonated azetidine nitrogen are expected to be downfield and may exchange with residual water in the solvent, leading to a broad signal.
CH-O (Hb) ~5.0Multiplet1HThis methine proton is attached to a carbon bearing an oxygen atom, resulting in a significant downfield shift. It will be coupled to the adjacent methylene protons on the azetidine ring.
CH₂-N⁺ (Ha, Hc) 4.0 - 4.5Multiplet4HThese methylene protons are adjacent to the protonated nitrogen, causing a downfield shift. They will be coupled to the methine proton (Hb) and to each other, likely resulting in a complex multiplet.
NH (Carbamate, Hd) 7.0 - 7.5Quartet or Broad Singlet1HThe carbamate N-H proton is expected to be in this region and will likely show coupling to the adjacent methyl group protons (He). This signal may be broadened due to quadrupole effects of the nitrogen or exchange.
N-CH₃ (He) ~2.6Doublet3HThe methyl protons are coupled to the carbamate N-H proton, resulting in a doublet.

Experimental Protocol for ¹H-NMR Spectrum Acquisition

The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of azetidin-3-yl N-methylcarbamate hydrochloride into a clean, dry vial.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (NH), while D₂O will exchange with these protons, causing their signals to disappear.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions. The use of a certified internal standard is crucial for accurate chemical shift referencing and quantification.[2]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • The ¹H-NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[1]

  • Key Acquisition Parameters:

    • Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of at least 5 times the longest T₁ of interest (typically 2-5 seconds) is essential for accurate integration and quantitative analysis.[3]

    • Acquisition Time: Typically 2-4 seconds.

    • Pulse Angle: A 30-degree pulse angle can be used to reduce the experiment time while still obtaining quantifiable data, though a 90-degree pulse is standard for maximizing signal.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections to obtain a clean spectrum.

  • Reference the spectrum to the internal standard (TMS or TSP at 0 ppm). The International Union of Pure and Applied Chemistry (IUPAC) recommends referencing to the ¹H resonance of TMS.[4][5]

  • Integrate all signals to determine the relative number of protons for each.

  • Report chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Data Comparison and Validation: A Hypothetical Case Study

Let's consider a hypothetical experimental ¹H-NMR spectrum and compare it to our predicted values.

Signal Predicted Data Hypothetical Experimental Data Analysis & Comments
NH₂⁺ (Azetidine) 9.0 - 9.5 ppm, broad s, 2H9.2 ppm, broad s, 2.1HExcellent agreement. The integration is within acceptable error.
CH-O ~5.0 ppm, m, 1H5.1 ppm, m, 1.0HGood correlation. The multiplicity confirms coupling to adjacent protons.
CH₂-N⁺ 4.0 - 4.5 ppm, m, 4H4.2-4.4 ppm, m, 4.0HThe observed multiplet falls within the predicted range, consistent with the azetidine ring protons adjacent to the nitrogen.
NH (Carbamate) 7.0 - 7.5 ppm, q or br s, 1H7.3 ppm, q, 1.0H, J = 4.8 HzThe observed quartet confirms coupling to the N-methyl group.
N-CH₃ ~2.6 ppm, d, 3H2.65 ppm, d, 3.0H, J = 4.8 HzThe chemical shift and splitting pattern are as expected. The coupling constant matches that of the carbamate NH.

Identifying Potential Impurities and Artifacts

A crucial aspect of spectrum validation is the identification of signals that do not correspond to the target molecule. These could arise from:

  • Residual Solvents: Signals from solvents used in the synthesis or purification (e.g., ethyl acetate, dichloromethane, acetonitrile) are common.

  • Starting Materials or Reagents: Incomplete reactions can lead to the presence of starting materials. For instance, the synthesis of azetidines can involve precursors like γ-haloamines or β-amino alcohols.[6][7]

  • Degradation Products: The strained azetidine ring can be susceptible to ring-opening, particularly under harsh conditions.[8]

  • Water: A broad signal around 3.3 ppm in DMSO-d₆ or 4.7 ppm in CDCl₃ is indicative of water.

The workflow for validating the ¹H-NMR spectrum can be summarized in the following diagram:

G cluster_0 Pre-Analysis cluster_1 Data Acquisition & Processing cluster_2 Validation & Interpretation predict Predict Theoretical Spectrum prep Sample Preparation & Internal Standard Addition predict->prep acquire Acquire 1H-NMR Data (e.g., 400 MHz) prep->acquire process Process Data (FT, Phasing, Baseline Correction, Referencing) acquire->process compare Compare Experimental vs. Predicted Data (Chemical Shift, Multiplicity, Integration) process->compare impurities Identify & Characterize Impurities compare->impurities conclusion Final Structure Confirmation & Purity Assessment impurities->conclusion

Caption: Workflow for ¹H-NMR Spectrum Validation.

Conclusion

The validation of the ¹H-NMR spectrum for azetidin-3-yl N-methylcarbamate hydrochloride is a multi-faceted process that relies on a strong theoretical foundation, a robust experimental protocol, and careful data interpretation. By comparing the experimentally acquired spectrum with a well-reasoned prediction and vigilantly identifying any anomalous signals, researchers can confidently confirm the structure and purity of their compound. This rigorous approach to spectral validation is indispensable for ensuring the quality and reliability of data in research and drug development.

References

  • PubChem. (n.d.). Azetidin-3-yl n-methylcarbamate hydrochloride. Retrieved from [Link]

  • Olah, G. A., Heiner, T., Rasul, G., & Prakash, G. K. S. (1998). ¹H, ¹³C, ¹⁵N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 63(23), 8096–8100. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Deconstructive Isomerization of Azetidinols via C-C Bond Cleavage Enabled by N-Heterocyclic Carbene (NHC) Catalysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • NextSDS. (n.d.). methyl N-(azetidin-3-yl)carbamate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • R-Discovery. (1971). Studies on azetidine derivatives III configurational assignment with a shift reagent. Retrieved from [Link]

  • NextSDS. (n.d.). azetidin-3-yl carbamate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (1998). ¹H, ¹³C, ¹⁵N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. Retrieved from [Link]

  • The Board of Trustees of the University of Illinois. (2010). The Unified Scale for Referencing in NMR: New IUPAC Recommendations. Retrieved from [Link]

  • ResearchGate. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of an Analytical Method. Journal of Natural Products, 70(3), 463–475. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Carbamate. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Retrieved from [Link]

  • IUPAC. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • IntechOpen. (n.d.). Azetidine Synthesis. Retrieved from [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl n-(azetidin-3-yl)carbamate hydrochloride. Retrieved from [Link]

  • ACS Publications. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Retrieved from [Link]

Sources

Comparative

Strategic Synthesis Comparison: Azetidin-3-yl N-methylcarbamate Hydrochloride vs. Azetidin-3-ol

Executive Summary & Strategic Context In modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold. It is frequently deployed to improve metabolic stability, lower lipophilicity (logD), and serv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold. It is frequently deployed to improve metabolic stability, lower lipophilicity (logD), and serve as a rigidified, low-molecular-weight bioisostere for morpholines and piperidines[1]. Specifically, azetidine carbamates are highly sought-after motifs in the development of central nervous system (CNS) therapeutics and monoacylglycerol lipase (MAGL) inhibitors[2].

When incorporating this moiety into an active pharmaceutical ingredient (API), process chemists face a critical strategic divergence: build the carbamate de novo using azetidin-3-ol , or utilize the pre-functionalized azetidin-3-yl N-methylcarbamate hydrochloride . This guide objectively evaluates both pathways, analyzing their step economy, scalability, and underlying mechanistic causality to help you select the optimal building block for your workflow.

Mechanistic & Structural Paradigm

The Divergent Precursor: Azetidin-3-ol

Azetidin-3-ol is a versatile but raw starting material containing a secondary amine and a secondary alcohol. Because the secondary alcohol is a relatively poor electrophile, it cannot react directly with amines to form a carbamate. It requires activation via highly reactive (and often toxic) carbonylating agents[2]. Furthermore, to prevent unwanted polymerization or competitive reactions at the nitrogen center, the secondary amine must be temporarily masked (typically as a Boc or Cbz protecting group) before the alcohol can be functionalized[3].

The Convergent Intermediate: Azetidin-3-yl N-methylcarbamate Hydrochloride

This pre-functionalized building block bypasses the multi-step protection/activation sequence. The N-methylcarbamate is already installed with high fidelity. Crucially, the secondary amine is stabilized as a hydrochloride salt. This salt form prevents premature degradation, minimizes oxidative liabilities, and provides a stable, free-flowing powder. Upon in situ neutralization with a non-nucleophilic base, the free amine is instantly available for direct cross-coupling or nucleophilic aromatic substitution (SNAr)[4].

Workflow Comparison & Logical Relationships

The choice between these two reagents dictates the entire trajectory of the synthetic campaign. The diagram below illustrates the step-economy advantage of the pre-functionalized pathway.

SynthesisWorkflow Azetidinol Azetidin-3-ol (Starting Material) BocProtect N-Boc Protection (Boc2O, TEA) Azetidinol->BocProtect Step 1 Carbamoylation Carbamoylation (DSC, MeNH2) BocProtect->Carbamoylation Step 2 Deprotection Deprotection (HCl in Dioxane) Carbamoylation->Deprotection Step 3 Coupling API Core Coupling (SNAr / Buchwald) Deprotection->Coupling Step 4 Preformed Azetidin-3-yl N-methylcarbamate HCl (Pre-functionalized) Preformed->Coupling Step 1 (Direct) FinalAPI Target Active Pharmaceutical Ingredient Coupling->FinalAPI Final Step

Caption: Synthetic workflow comparison: Multi-step azetidin-3-ol vs. direct pre-functionalized coupling.

Quantitative Performance Data

The following table summarizes the operational metrics of both pathways based on standard process chemistry parameters.

Synthesis MetricAzetidin-3-ol (De Novo Pathway)Azetidin-3-yl N-methylcarbamate HCl
Step Economy 3–4 steps (Protection, Activation, Amination, Deprotection)1 step (Direct Coupling)
Overall Yield 35% – 50% (Compounded losses over multiple steps)80% – 95% (Single step)
Atom Economy Low (Generates Boc, DSC/Imidazole, and TFA/HCl waste)High (Only HCl and minimal base waste)
Reagent Hazard Profile High (Requires handling of DSC, triphosgene, or methylamine)Low (Hazardous steps managed by vendor)
Process Cycle Time 3 – 4 Days0.5 – 1 Day
Strategic Utility Divergent (Ideal for early SAR exploration of various carbamates)Convergent (Ideal for scale-up and late-stage functionalization)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies detail the critical steps for each pathway, emphasizing the causality behind reagent selection and in-process validation checks.

Protocol A: De Novo Carbamoylation of 1-Boc-azetidin-3-ol

Objective: Synthesize 1-Boc-azetidin-3-yl N-methylcarbamate from the protected alcohol. Causality: Direct amination of an alcohol is thermodynamically unfavorable. N,N'-Disuccinimidyl carbonate (DSC) is utilized as a safer, solid alternative to phosgene gas. DSC reacts with the alcohol to form an active mixed succinimidyl carbonate intermediate, which is highly electrophilic and readily trapped by methylamine[2].

Step-by-Step Methodology:

  • Initiation: Dissolve 1-Boc-azetidin-3-ol (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere. Reasoning: Strict exclusion of moisture prevents the competitive hydrolysis of DSC.

  • Activation: Add triethylamine (TEA, 20.0 mmol) followed by DSC (12.0 mmol) portion-wise at 0 °C. Stir for 2 hours at room temperature.

    • Self-Validation Check: TLC (EtOAc/Hexane 1:1) must show complete consumption of the starting alcohol (Rf ~0.3) and the formation of the UV-active succinimidyl intermediate (Rf ~0.5).

  • Amination: Cool the reaction mixture back to 0 °C and add methylamine (2.0 M in THF, 15.0 mmol) dropwise to control the exothermic displacement. Stir for 1 hour.

  • Isolation: Quench with saturated aqueous NaHCO3 (20 mL) to neutralize excess acid, extract with DCM (3 x 20 mL), dry over Na2SO4, and concentrate in vacuo. The intermediate must then be subjected to acidic deprotection (e.g., 4M HCl in dioxane) to yield the final reactive amine.

Protocol B: Direct SNAr Coupling of Azetidin-3-yl N-methylcarbamate HCl

Objective: Directly couple the pre-functionalized azetidine to a heteroaryl chloride core (e.g., a 2-chloropyrimidine API intermediate). Causality: The hydrochloride salt provides exceptional bench stability. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk makes it non-nucleophilic; it selectively deprotonates the azetidine HCl salt without competing with the azetidine for the electrophilic heteroaryl chloride during the SNAr reaction[4].

Step-by-Step Methodology:

  • Initiation: Suspend azetidin-3-yl N-methylcarbamate hydrochloride (10.0 mmol) and the target heteroaryl chloride (9.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Neutralization & Coupling: Add DIPEA (30.0 mmol) dropwise at room temperature. Reasoning: 1.0 equivalent neutralizes the HCl salt, 1.0 equivalent acts as the acid scavenger for the SNAr HCl byproduct, and the excess drives the reaction kinetics.

  • Thermal Activation: Heat the mixture to 80 °C for 4 hours.

    • Self-Validation Check: LC-MS analysis should indicate the complete disappearance of the heteroaryl chloride mass and the dominant appearance of the product mass [M+H]+.

  • Isolation: Cool to room temperature, dilute with water (50 mL) to crash out the product or partition, and extract with ethyl acetate (3 x 30 mL). Wash the combined organics extensively with brine (5 x 20 mL) to remove residual DMF, dry over MgSO4, and concentrate to yield the advanced API intermediate.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Azetidin-3-yl N-methylcarbamate Hydrochloride

This guide provides an in-depth, procedural framework for the safe and compliant disposal of azetidin-3-yl N-methylcarbamate hydrochloride. As a carbamate derivative, this compound requires meticulous handling and adhere...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of azetidin-3-yl N-methylcarbamate hydrochloride. As a carbamate derivative, this compound requires meticulous handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and environmental protection. This document moves beyond a simple checklist, offering causal explanations for each procedural step, grounded in authoritative regulatory and safety standards.

Core Principles: Understanding the Compound and Associated Risks

Azetidin-3-yl N-methylcarbamate hydrochloride belongs to the carbamate class of compounds. Carbamates are recognized for their use as pesticides and their potential toxicity, which necessitates their regulation as hazardous materials by agencies such as the U.S. Environmental Protection Agency (EPA).[1][2][3] The primary risks associated with this compound involve direct contact and inhalation.

A thorough risk assessment is the foundational step before any handling or disposal. Key hazard classifications for this compound are summarized below.

Hazard ClassificationDescriptionGHS CodeSignal WordSource(s)
Skin IrritationCauses skin irritation upon contact.H315Warning[4][5][6]
Eye IrritationCauses serious eye irritation.H319Warning[4][5][6]
Specific Target Organ ToxicityMay cause drowsiness or dizziness.H336Warning[4][5][6]
Acute Toxicity (related compounds)Harmful if swallowed, in contact with skin, or if inhaled.H302+H312+H332Warning[6]

The hydrochloride salt form dictates that it is a solid material. The primary routes of exposure are through inhalation of dust particles, skin contact, and eye contact. Therefore, all handling and disposal procedures must be designed to minimize dust generation and prevent direct contact.

Pre-Disposal: Essential Preparations and Personal Protective Equipment (PPE)

Proper preparation is critical to mitigate risks. This involves both engineering controls and the correct use of PPE.

Engineering Controls

All handling and preparation for disposal of azetidin-3-yl N-methylcarbamate hydrochloride must be conducted in a designated area equipped with appropriate engineering controls.

  • Chemical Fume Hood: All transfers and manipulations of the solid compound or its solutions should occur within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[7][8]

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.[7][9]

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling or preparing this compound for disposal.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield.[7]Protects against splashes and airborne dust, preventing serious eye irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[7]Prevents skin contact, which can cause irritation.[4][5]
Body Protection A fully buttoned laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[8]
Respiratory Protection A NIOSH-approved respirator is required if dust is generated outside a fume hood.[7]Protects against inhalation, a primary exposure route that can lead to systemic effects.

Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of azetidin-3-yl N-methylcarbamate hydrochloride is governed by its classification as a hazardous chemical waste. As a carbamate, it falls under specific regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2]

DisposalWorkflow cluster_prep Preparation Phase cluster_segregation Segregation & Containment cluster_disposal Final Disposal Start Identify Waste: - Pure Compound - Contaminated Labware - Spill Debris Assess Assess Hazards (Review SDS) Start->Assess DonPPE Don Appropriate PPE Assess->DonPPE Segregate Segregate as Hazardous Carbamate Waste DonPPE->Segregate Containerize Place in a Designated, Compatible, & Sealed Hazardous Waste Container Segregate->Containerize Label Label Container Clearly: 'Hazardous Waste' Chemical Name Hazard Pictograms Containerize->Label Store Store in a Secure, Designated Waste Area Label->Store Contact Contact Licensed Professional Waste Disposal Service Store->Contact Collection Arrange for Pickup and Manifesting Contact->Collection End Disposal Complete Collection->End

Caption: Decision workflow for the disposal of azetidin-3-yl N-methylcarbamate hydrochloride.

Disposal of Pure Compound and Grossly Contaminated Materials

The recommended and safest method for disposal is through a licensed professional waste disposal service.[10]

  • Do Not Dispose in Sink or Trash: Under no circumstances should this compound or its containers be disposed of via standard drains or general waste. This is strictly prohibited by environmental regulations.[10][11]

  • Waste Characterization: This material must be classified as a hazardous chemical waste. Depending on local regulations, it may require a specific waste code related to carbamate compounds.[12]

  • Containment: Carefully transfer the solid waste into a designated hazardous waste container that is leak-proof and has a secure lid. Avoid generating dust during the transfer.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("azetidin-3-yl N-methylcarbamate hydrochloride"), and the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).[4][5]

  • Storage: Store the sealed container in a designated, secure satellite accumulation area away from incompatible materials, such as strong acids, bases, and oxidizing agents.[11][13]

  • Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal contractor. Ensure all institutional and federal/state/local regulations are followed for the transfer and manifesting of the waste.[10][13]

Decontamination of Reusable Labware
  • Initial Rinse: Perform an initial rinse of the contaminated glassware (e.g., beakers, flasks) inside a chemical fume hood. The rinsate from this step is considered hazardous.

  • Collect Rinsate: Collect the rinsate in a designated hazardous waste container, appropriately labeled for aqueous carbamate waste.

  • Triple Rinse: Following the initial rinse, perform a triple rinse of the glassware.[11] The rinsate from these subsequent washes can typically be disposed of down the drain with copious amounts of water, but this is subject to institutional and local wastewater regulations. Always verify your institution's specific policy.

  • Final Wash: Wash the glassware with standard laboratory detergent and water.

Emergency Procedures: Spill Management

In the event of a spill, a prompt and systematic response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[7]

  • Secure the Area: Restrict access to the spill zone. Ensure the area is well-ventilated, keeping the fume hood running if the spill occurred within it.[10]

  • Don PPE: Before approaching the spill, don the full PPE detailed in Section 2.2, including respiratory protection if significant dust is present.[14]

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[11][15] Do not use combustible materials like paper towels for the initial containment.

  • Collect Spilled Material:

    • Carefully sweep or scoop the contained material into a designated hazardous waste container.[7] Use non-sparking tools.

    • Use absorbent pads or rags to wipe the spill area clean.[10]

  • Decontaminate the Area:

    • Wipe the spill surface with a detergent and water solution.[7]

    • Collect all cleaning materials (gloves, wipes, absorbent pads) and place them in the same hazardous waste container as the spilled chemical.

  • Dispose of Waste: Seal and label the container as hazardous waste and manage it according to the procedures in Section 3.1.[13]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department, following all internal reporting protocols.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of azetidin-3-yl N-methylcarbamate hydrochloride, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency.
  • azetidin-3-yl N-methylcarbamate hydrochloride — Chemical Substance Information. (n.d.). NextSDS.
  • methyl N-(azetidin-3-yl)carbamate hydrochloride — Chemical Substance Information. (n.d.). NextSDS.
  • SAFETY DATA SHEET. (n.d.). Gadot Agro.
  • SAFETY DATA SHEET. (n.d.). Enamine.
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register.
  • azetidin-3-yl carbamate hydrochloride — Chemical Substance Information. (n.d.). NextSDS.
  • EPA Issues Rule on Carbamate Wastes. (2011, August 12). U.S. Environmental Protection Agency.
  • Azetidin-3-ol hydrochloride Safety Data Sheet. (2025, May 13). MedChemExpress.
  • SAFETY DATA SHEET: 1-Benzhydryl-3-azetidinol. (2025, December 24). Fisher Scientific.
  • SAFETY DATA SHEET: methyl carbamate. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET: Azetidine hydrochloride. (2025, December 19). Fisher Scientific.
  • Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. (n.d.). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET: 1-(Azetidin-3-yl)azetidine dihydrochloride. (2024, December 19). CymitQuimica.
  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.
  • Safety and handling of Methyl carbamate-d3. (n.d.). BenchChem.
  • Safety Data Sheet: Carbamate Test Mixture. (2020, October 27). Pickering Laboratories.
  • Decontamination Solution Concentrate Safety Data Sheet. (n.d.). EBS at Elitechgroup Inc.
  • Hazard Summary: Ammonium Carbamate. (n.d.). New Jersey Department of Health.
  • Personal protective equipment for handling Methyl carbamate-d3. (n.d.). BenchChem.
  • Recognition and Management of Pesticide Poisonings: Chapter 6 Carbamates. (2013). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET: BD32893. (n.d.). BLD Pharmatech.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azetidin-3-yl N-methylcarbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
azetidin-3-yl N-methylcarbamate hydrochloride
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